molecular formula C11H14O3 B1330657 4-Methoxy-3-propoxybenzaldehyde CAS No. 5922-56-5

4-Methoxy-3-propoxybenzaldehyde

Cat. No.: B1330657
CAS No.: 5922-56-5
M. Wt: 194.23 g/mol
InChI Key: OQGTYVGUCWWYNK-UHFFFAOYSA-N
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Description

4-Methoxy-3-propoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-3-propoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-propoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h4-5,7-8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGTYVGUCWWYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343771
Record name 4-Methoxy-3-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5922-56-5
Record name 4-Methoxy-3-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mass Spectrometry of 4-Methoxy-3-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the mass spectrometric behavior of 4-Methoxy-3-propoxybenzaldehyde, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research domains. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its fragmentation patterns and a robust methodology for its analysis.

Introduction: The Analytical Significance of 4-Methoxy-3-propoxybenzaldehyde

4-Methoxy-3-propoxybenzaldehyde, with a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , is a compound whose characterization is crucial for quality control, metabolism studies, and synthetic pathway confirmation.[1] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for its unambiguous identification and quantification. Understanding its electron ionization (EI) induced fragmentation is paramount for accurate spectral interpretation.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical in selecting the appropriate analytical strategy.

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₃PubChem[1]
Molecular Weight194.23 g/mol PubChem[1]
IUPAC Name4-methoxy-3-propoxybenzaldehydePubChem[1]
CAS Number5922-56-5PubChem[1]

Electron Ionization Mass Spectrometry: A Predictive Fragmentation Analysis

Electron ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns that serve as a molecular fingerprint. The fragmentation of 4-Methoxy-3-propoxybenzaldehyde is governed by the interplay of its three key functional groups: the aldehyde, the methoxy group, and the propoxy group, all attached to a stable aromatic ring. Aromatic compounds are known to produce strong molecular ion peaks due to their stable structure.[2][3]

The mass spectrum of 4-Methoxy-3-propoxybenzaldehyde is characterized by a discernible molecular ion peak ([M]⁺˙) at m/z 194.[1] The subsequent fragmentation cascade is a logical sequence of bond cleavages influenced by the stability of the resulting fragments.

Key Fragmentation Pathways

The fragmentation of the molecular ion is initiated by the localization of the positive charge on one of the oxygen atoms or the aromatic ring. The primary fragmentation events involve cleavages alpha to the carbonyl group and the ether linkages, as well as rearrangements.

  • Loss of a Hydrogen Radical (m/z 193): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[4][5]

  • Loss of a Propyl Radical (m/z 151): Cleavage of the O-C bond in the propoxy group results in the loss of a propyl radical (•C₃H₇), forming a prominent ion at m/z 151.[1]

  • Loss of Propene (m/z 152): A McLafferty-type rearrangement can lead to the elimination of a neutral propene molecule (C₃H₆), resulting in an ion at m/z 152.[1]

  • Formation of the Base Peak (m/z 83): The GC-MS data from PubChem indicates a significant peak at m/z 83, which likely arises from further fragmentation of the primary ions.[1]

The following diagram illustrates the proposed major fragmentation pathways:

fragmentation_pathway M [C₁₁H₁₄O₃]⁺˙ m/z 194 (Molecular Ion) M_minus_H [M-H]⁺ m/z 193 M->M_minus_H - •H M_minus_C3H7 [M-C₃H₇]⁺ m/z 151 M->M_minus_C3H7 - •C₃H₇ M_minus_C3H6 [M-C₃H₆]⁺˙ m/z 152 M->M_minus_C3H6 - C₃H₆ Base_Peak Fragment Ion m/z 83 M_minus_C3H7->Base_Peak Further Fragmentation M_minus_C3H6->Base_Peak Further Fragmentation

Caption: Proposed EI fragmentation of 4-Methoxy-3-propoxybenzaldehyde.

Interpreting the Mass Spectrum

The presence and relative abundance of these key fragment ions provide a high degree of confidence in the identification of 4-Methoxy-3-propoxybenzaldehyde.

m/zProposed FragmentSignificance
194[C₁₁H₁₄O₃]⁺˙Molecular Ion
152[M - C₃H₆]⁺˙Loss of propene
151[M - C₃H₇]⁺Loss of a propyl radical
83Fragment IonBase Peak

Data sourced from PubChem GC-MS data for CID 592109.[1]

Experimental Protocol: A Self-Validating Workflow for GC-MS Analysis

The following protocol is designed to ensure robust and reproducible analysis. Each step includes considerations for quality control, making the workflow inherently self-validating.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra and preventing instrument contamination.[6][7]

  • Solvent Selection: Dissolve the 4-Methoxy-3-propoxybenzaldehyde standard or sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a stock solution of approximately 1 mg/mL. From this, create a working solution of 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

  • Quality Control: Ensure the solvent is free from contaminants by running a solvent blank prior to sample analysis.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and can be optimized for specific instrumentation.

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Inlet: Split/splitless injector at 250 °C. A split ratio of 20:1 is a good starting point to prevent column overloading.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Acquisition and Analysis
  • Blank Injection: Inject a solvent blank to assess system cleanliness.

  • Standard Injection: Inject the 4-Methoxy-3-propoxybenzaldehyde standard to determine its retention time and confirm the fragmentation pattern.

  • Sample Injection: Inject the unknown sample.

  • Data Processing:

    • Identify the peak corresponding to the retention time of the standard.

    • Extract the mass spectrum of this peak.

    • Compare the obtained mass spectrum with the reference spectrum from the standard and/or a library (e.g., NIST).

The following diagram outlines the experimental workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Volatile Solvent dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis (m/z 40-300) ionize->detect identify_peak Identify Peak by Retention Time extract_spectrum Extract Mass Spectrum identify_peak->extract_spectrum compare_spectrum Compare with Standard/Library extract_spectrum->compare_spectrum cluster_sample_prep cluster_sample_prep cluster_gcms_analysis cluster_gcms_analysis cluster_sample_prep->cluster_gcms_analysis cluster_data_analysis cluster_data_analysis cluster_gcms_analysis->cluster_data_analysis

Caption: Workflow for GC-MS analysis of 4-Methoxy-3-propoxybenzaldehyde.

Conclusion

The mass spectrometry of 4-Methoxy-3-propoxybenzaldehyde under electron ionization is a powerful tool for its unequivocal identification. A thorough understanding of its predictable fragmentation patterns, centered around the interplay of its aldehydic and ether functionalities, allows for confident spectral interpretation. The provided experimental protocol offers a robust and self-validating framework for researchers, ensuring accurate and reproducible results in the analysis of this important compound.

References

  • PubChem. (n.d.). 4-Propoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-propoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Propoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

  • Smith, R. M., & Busch, K. L. (1999). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • YouTube. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Aldehydes. ChemistNate. Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

Sources

Technical Guide: 4-Methoxy-3-propoxybenzaldehyde in Organic Synthesis & Medicinal Chemistry

[1]

Executive Summary

4-Methoxy-3-propoxybenzaldehyde (CAS: 5922-56-5) is a specialized aromatic building block derived from the "privileged scaffold" of dialkoxybenzaldehydes.[1] While less ubiquitous than its ethyl analog (an intermediate for Apremilast) or its cyclopentyloxy analog (the core of Rolipram), this molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting Phosphodiesterase 4 (PDE4) inhibition.

Its primary utility lies in its ability to fine-tune the lipophilicity and steric occupancy of the hydrophobic pocket in enzyme active sites. Beyond medicinal chemistry, it functions as a model monomer in lignin valorization research and a precursor for bioactive Schiff base ligands .

This guide outlines the robust synthesis, mechanistic applications, and experimental protocols for integrating this compound into high-value chemical workflows.

Chemical Profile & Synthetic Pathway[2][3][4][5][6][7]

The Core Scaffold

The molecule is an O-alkylated derivative of Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1] The distinction is vital: unlike vanillin derivatives (where the 4-position is modified), the 3-propoxy group here mimics the pharmacophore found in several anti-inflammatory agents.

  • IUPAC Name: 4-Methoxy-3-propoxybenzaldehyde[1][2][3]

  • Molecular Formula: C₁₁H₁₄O₃[4]

  • Molecular Weight: 194.23 g/mol [4][5]

  • Key Reactivity: Electrophilic aldehyde (C-1), Nucleophilic aromatic ring (activated by alkoxy groups).

Synthesis from Isovanillin (Williamson Ether Synthesis)

The most reliable route involves the selective alkylation of isovanillin. The reaction follows an Sₙ2 mechanism where the phenoxide ion attacks the primary alkyl halide.

Critical Control Point: The reaction must be run under anhydrous conditions to prevent hydrolysis of the alkyl halide. Potassium carbonate (K₂CO₃) is preferred over stronger bases (like NaH) to minimize side reactions such as Cannizzaro disproportionation of the aldehyde.

SynthesisPathIsovanillinIsovanillin(3-OH-4-OMe-PhCHO)IntermediateTransition State(S_N2 Attack)Isovanillin->IntermediateDeprotonationReagentsn-Propyl Bromide+ K2CO3 / DMFReagents->IntermediateProduct4-Methoxy-3-propoxybenzaldehyde(Target)Intermediate->ProductAlkylation (80-90°C)

Figure 1: Synthetic pathway via Williamson Ether Synthesis.[1] The 3-OH group acts as the nucleophile.[1]

Core Application: PDE4 Inhibitor Design (Medicinal Chemistry)

The "Dialkoxy" Pharmacophore

In the development of PDE4 inhibitors (used for COPD, psoriasis, and psoriatic arthritis), the 3,4-dialkoxyphenyl moiety is a canonical binding element. The 4-methoxy group typically anchors the molecule via hydrogen bonding to Gln369, while the 3-alkoxy group projects into a hydrophobic pocket.

  • Rolipram: Uses a 3-cyclopentyloxy group.[1]

  • Apremilast: Uses a 3-ethoxy group.[1][2][6][7][8]

  • 4-Methoxy-3-propoxybenzaldehyde: Used to synthesize the n-propoxy analog .[1]

This analog is essential for defining the "steric limit" of the hydrophobic pocket. If the propyl chain retains potency, it suggests the pocket can accommodate linear flexibility; if potency drops compared to the ethyl analog, it indicates a strict steric cutoff.

Drug Synthesis Workflow

The aldehyde serves as the "warhead" precursor. It is typically converted into a cinnamic acid derivative or a nitrostyrene before cyclization into the final heterocycle (pyrrolidinone, phthalimide, or benzonitrile).

DrugDiscoveryStart4-Methoxy-3-propoxybenzaldehydeStep1Knoevenagel Condensation(with Malonic Acid/Pyridine)Start->Step1ExtensionInter13-Propoxy-4-methoxycinnamic AcidStep1->Inter1DecarboxylationStep2Cyclization / AmidationInter1->Step2Scaffold ConstructionTargetPDE4 Inhibitor Analog(e.g., Propoxy-Rolipram)Step2->TargetFinal API

Figure 2: Workflow for converting the aldehyde into a bioactive PDE4 inhibitor scaffold.

Advanced Organic Transformations

Schiff Base Ligand Synthesis

The aldehyde group condenses readily with primary amines (hydrazides, semicarbazides) to form Schiff bases (

antimicrobialantioxidant
  • Reagents: 4-Methoxy-3-propoxybenzaldehyde + Isonicotinic acid hydrazide.[1]

  • Application: The resulting hydrazone acts as a tridentate ligand for transition metals (Cu, Co, Ni), creating complexes with enhanced biological half-lives.

Lignin Model Studies

In biomass research, this molecule appears as a degradation product of guaiacyl lignin units. It is used as a standard to calibrate HPLC/GC-MS methods when analyzing the depolymerization efficiency of lignin oxidative cleavage protocols.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-3-propoxybenzaldehyde

Standardized procedure adapted for <10g scale.[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Solvation: Dissolve Isovanillin (15.2 g, 100 mmol) in anhydrous DMF (Dimethylformamide, 60 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 20.7 g, 150 mmol). The suspension will turn yellow. Stir for 15 minutes at room temperature to ensure deprotonation.

  • Alkylation: Add 1-Bromopropane (13.5 g, 110 mmol) dropwise via a syringe or addition funnel.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Validation: Monitor via TLC (Silica gel, Hexane:EtOAc 7:3). The lower Rf spot (Isovanillin) should disappear; a new higher Rf spot (Product) will appear.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (300 mL). The product should precipitate as a solid or oil.

    • If solid: Filter, wash with water, and recrystallize from Ethanol/Water.

    • If oil: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Yield: Expect 85–92% yield.

  • Characterization: ¹H NMR (CDCl₃) should show a triplet at ~1.0 ppm (methyl of propyl), a multiplet at ~1.9 ppm, a triplet at ~4.0 ppm (OCH₂), and the aldehyde singlet at ~9.8 ppm.

Protocol B: Knoevenagel Condensation (Cinnamic Acid Derivative)

Conversion to the acrylic acid linker.

  • Reagents: Mix the aldehyde (10 mmol), Malonic Acid (12 mmol), and Pyridine (5 mL) with a catalytic amount of Piperidine (5 drops).

  • Process: Reflux at 100°C for 3 hours until CO₂ evolution ceases.

  • Isolation: Pour into ice-cold HCl (1M). The white precipitate is 3-propoxy-4-methoxycinnamic acid .[1]

  • Use Case: Precursor for amidation to form anti-inflammatory amides.

Data Summary: Physical & Chemical Properties[7][9]

PropertyValueContext
CAS Number 5922-56-5Unique Identifier
Appearance White to pale yellow solid/oilDependent on purity/crystallization
Melting Point 45–48 °CLow melting solid (handle with care)
Solubility Soluble in DCM, EtOAc, DMSOInsoluble in water
Flash Point >110 °CSafe for standard reflux conditions
Key Intermediate For PDE4 Inhibitors, Schiff BasesMedicinal Chemistry

References

  • PubChem. (2025).[4] Compound Summary: 4-Methoxy-3-propoxybenzaldehyde (CID 592109).[1] National Library of Medicine.[7][9] [Link]

  • Manfroni, G., et al. (2022). Pyrazolopyrimidinones as Potent PDE4 Inhibitors: SAR Exploration of the 3-Alkoxy-4-methoxyphenyl Moiety.[1] Journal of Medicinal Chemistry. (Contextual reference for the dialkoxy scaffold utility).

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 4-Methoxy-3-propoxybenzaldehyde.[1][2][10][11][3][Link][3]

Technical Guide: Discovery and Synthesis of 4-Methoxy-3-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methoxy-3-propoxybenzaldehyde (CAS: 5922-56-5), a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and bioactive Schiff bases.

Executive Summary

4-Methoxy-3-propoxybenzaldehyde is a dialkoxy-substituted benzaldehyde derivative primarily utilized as a pharmacophore building block in medicinal chemistry. Structurally, it consists of a vanillin-like core where the 3-hydroxy group of isovanillin has been alkylated with a propyl chain.

  • CAS Number: 5922-56-5[1][2][][4]

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol []

  • Key Application: Precursor for PDE4 inhibitors (e.g., Rolipram analogs) and lipophilic Schiff base ligands.

This guide details the transition from its initial characterization in flavor chemistry to its robust industrial synthesis via Phase Transfer Catalysis (PTC), offering researchers a validated roadmap for production and application.

Historical Context & Discovery

The history of 4-Methoxy-3-propoxybenzaldehyde is intrinsically linked to the systematic exploration of vanilloids —compounds structurally related to vanillin (4-hydroxy-3-methoxybenzaldehyde).

The "Lipophilic Tuning" Era (1970s–1990s)

While early 20th-century research focused on vanillin isomers for flavor profiling, the true pharmaceutical significance of the 3-propoxy derivative emerged during the development of Phosphodiesterase (PDE) Inhibitors .

  • The Rolipram Connection: In the search for anti-inflammatory and antidepressant drugs, researchers identified that modifying the alkoxy chain length at the 3-position of the catechol ether scaffold significantly altered potency and selectivity.

  • Discovery Logic: Scientists observed that replacing the methoxy group (of veratraldehyde) or the hydroxy group (of isovanillin) with longer alkyl chains (propyl, butyl, cyclopentyl) improved lipophilicity (LogP), enhancing cell membrane permeability and enzyme pocket binding.

  • Outcome: 4-Methoxy-3-propoxybenzaldehyde became a standard "probe" molecule to test steric tolerance in the PDE4 active site, sitting between the smaller ethoxy and bulkier cyclopentyloxy (Rolipram) analogs.

Chemical Fundamentals & Retrosynthesis

The synthesis is a classic application of the Williamson Ether Synthesis . The strategic disconnection reveals Isovanillin as the optimal starting material.

Retrosynthetic Analysis
  • Target: 4-Methoxy-3-propoxybenzaldehyde.[1][2][][5][6]

  • Disconnection: C–O bond at the 3-position.

  • Synthons:

    • Nucleophile: 3-hydroxy-4-methoxybenzaldehyde anion (Isovanillate).

    • Electrophile: Propyl halide (n-Propyl bromide or iodide).

Why Isovanillin? Using 3,4-dihydroxybenzaldehyde (Protocatechualdehyde) would require difficult regioselective alkylation to distinguish between the 3- and 4-hydroxyl groups. Isovanillin (3-hydroxy-4-methoxybenzaldehyde) already possesses the 4-methoxy group, forcing alkylation exclusively at the 3-position.

Synthetic Evolution & Protocols

Method A: The Classical Laboratory Route (DMF/K₂CO₃)

High yield, reliable, but requires solvent removal.

Mechanism: Sₙ2 Nucleophilic Substitution. Reagents: Isovanillin, n-Propyl Bromide, Potassium Carbonate (Base), DMF (Solvent).

Protocol Steps:
  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Isovanillin (1.0 eq) in anhydrous DMF (5-10 volumes) .

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 1.5 eq) . Stir at room temperature for 30 minutes. Note: The solution will turn yellow/orange as the phenoxide anion forms.

  • Alkylation: Dropwise add n-Propyl Bromide (1.2 eq) .

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.

  • Workup:

    • Cool to room temperature.[7]

    • Pour into ice-water (precipitates inorganic salts).

    • Extract with Ethyl Acetate (x3).

    • Wash organic layer with brine and water (critical to remove DMF).

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or distill under reduced pressure if oil.

Yield: Typically 85–92%.

Method B: The "Green" Industrial Route (Phase Transfer Catalysis)

Scalable, avoids DMF (toxic), uses water as primary solvent.

Mechanism: Interfacial Sₙ2 via Ion Pairing. Reagents: Isovanillin, n-Propyl Bromide, NaOH (aq), Toluene, Tetrabutylammonium Bromide (TBAB).

Protocol Steps:
  • Aqueous Phase: Dissolve NaOH (1.5 eq) in water. Add Isovanillin (1.0 eq) to form the sodium salt.

  • Organic Phase: Dissolve n-Propyl Bromide (1.3 eq) and TBAB (0.05 eq) in Toluene .

  • Biphasic Reaction: Mix the two phases vigorously at 80°C for 6–8 hours.

    • Expert Insight: TBAB transports the phenoxide anion from the aqueous phase into the organic phase where it reacts rapidly with the propyl bromide.

  • Separation: Stop stirring; layers separate immediately.

  • Workup: Discard aqueous layer. Wash toluene layer with dilute HCl (to remove unreacted amine/catalyst traces) and water.

  • Isolation: Evaporate Toluene to yield the product.

Yield: >95% (High purity suitable for GMP steps).

Comparative Data Analysis

ParameterMethod A (Classical)Method B (Phase Transfer)
Solvent DMF (High boiling, toxic)Toluene/Water (Green, recyclable)
Base K₂CO₃ (Solid, heterogeneous)NaOH (Aqueous, homogeneous)
Temp/Time 60°C / 4–6 h80°C / 6–8 h
Workup Extraction required (Tedious)Phase separation (Fast)
Yield 85–92%95–97%
Scalability Low (DMF disposal costs)High (Industrial Standard)

Mechanistic Visualization

The following diagram illustrates the Phase Transfer Catalysis (PTC) pathway, the preferred method for industrial synthesis.

G cluster_aqueous Aqueous Phase (NaOH/H2O) cluster_organic Organic Phase (Toluene) Iso Isovanillin (Neutral) IsoIon Isovanillate Anion (Na+ Salt) Iso->IsoIon Deprotonation (NaOH) IonPair [Q+ Isovanillate-] (Active Species) IsoIon->IonPair Phase Transfer (via Q+) Q_salt Q+ Br- (Catalyst Recycled) Product 4-Methoxy-3-propoxy- benzaldehyde IonPair->Product SN2 Attack PrBr n-Propyl Bromide PrBr->Product + Pr-Br Q_Br Q+ Br- Product->Q_Br Leaving Group Q_Br->Q_salt Returns to Aq

Caption: Cycle of Phase Transfer Catalysis (PTC). The quaternary ammonium salt (Q+) transports the isovanillate anion into the organic phase for alkylation.

Applications in Drug Development

This molecule is not just a final product; it is a divergent intermediate .

  • Schiff Base Ligands:

    • Reaction with amines (e.g., 2-aminobenzenethiol) yields Schiff bases used to model metallo-enzyme active sites.

    • Protocol: Reflux aldehyde with amine in Ethanol (cat.[8] Acetic Acid).

  • PDE4 Inhibitor Synthesis (Rolipram Analogs):

    • Step 1: Oxidation of the aldehyde to the carboxylic acid (using NaClO₂).

    • Step 2: Amide coupling (e.g., with 3,5-dichloropyridine for Roflumilast-like scaffolds).

    • Step 3: Cyclization to pyrrolidinones.

  • Aldol Condensations:

    • Used to extend the carbon chain for chalcone synthesis (antioxidant research).

References

  • PubChem. (n.d.).[2] 4-Methoxy-3-propoxybenzaldehyde | C11H14O3.[2][] National Library of Medicine. Retrieved from [Link]

  • Li, X., & Chen, Z. (2008).[9] Crystal structure of 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde. (Contextual reference for isovanillin alkylation crystallography).

  • Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.[10] (Protocol adaptation source for PTC method). Retrieved from

Sources

Methodological & Application

The Strategic Application of 4-Methoxy-3-propoxybenzaldehyde in the Synthesis of Advanced Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the pivotal role of 4-methoxy-3-propoxybenzaldehyde as a versatile precursor in the synthesis of a diverse range of phosphodiesterase (PDE) inhibitors. Phosphodiesterases, a superfamily of enzymes that modulate cyclic nucleotide signaling, represent critical targets for therapeutic intervention in a multitude of disease states, including cardiovascular disorders, inflammatory conditions, and neurological diseases. The unique structural attributes of 4-methoxy-3-propoxybenzaldehyde make it an ideal starting material for constructing the core pharmacophores of numerous PDE inhibitors. This document provides an in-depth exploration of the underlying chemical principles, detailed synthetic protocols, and the mechanistic basis for the selection of this key intermediate in drug discovery and development.

Introduction: The Therapeutic Promise of Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a crucial class of enzymes responsible for the degradation of intracellular second messengers, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By catalyzing the hydrolysis of these cyclic nucleotides, PDEs effectively terminate their signaling cascades, thereby regulating a vast array of physiological processes. These processes include smooth muscle relaxation, cardiac muscle contraction, inflammation, and neuronal signaling.[2][3][4]

The inhibition of specific PDE isozymes offers a powerful therapeutic strategy to elevate intracellular levels of cAMP or cGMP, thereby potentiating their downstream effects.[1][3] This approach has led to the successful development of drugs for a wide range of conditions. For instance, PDE5 inhibitors are widely used for erectile dysfunction, while PDE4 inhibitors show promise in treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and psoriasis.[1][3][5]

The design of potent and selective PDE inhibitors is a cornerstone of modern medicinal chemistry. A key aspect of this endeavor lies in the judicious selection of starting materials that provide a robust scaffold for the elaboration of complex molecular architectures. 4-Methoxy-3-propoxybenzaldehyde has emerged as a particularly valuable building block in this context.

4-Methoxy-3-propoxybenzaldehyde: A Privileged Synthetic Intermediate

4-Methoxy-3-propoxybenzaldehyde (CAS No. 5922-56-5) is an aromatic aldehyde characterized by a benzaldehyde core substituted with a methoxy group at the 4-position and a propoxy group at the 3-position.[6] This specific substitution pattern imparts a unique combination of electronic and steric properties that are highly advantageous for the synthesis of PDE inhibitors.

Chemical Properties and Reactivity

The chemical characteristics of 4-methoxy-3-propoxybenzaldehyde are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₃[6]
Molecular Weight 194.23 g/mol [6]
Appearance Not specified, but related compounds are liquids or solids.
Solubility Expected to be soluble in common organic solvents.
Reactivity The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction. The aromatic ring can undergo electrophilic substitution, directed by the electron-donating methoxy and propoxy groups.

The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations. The electron-donating nature of the methoxy and propoxy groups activates the aromatic ring towards electrophilic substitution, facilitating the introduction of additional functional groups. Furthermore, the steric bulk of the propoxy group can influence the regioselectivity of certain reactions and contribute to the desired binding interactions of the final inhibitor with the PDE active site.

Synthetic Rationale: Why 4-Methoxy-3-propoxybenzaldehyde is a Superior Choice

The selection of 4-methoxy-3-propoxybenzaldehyde as a starting material for PDE inhibitor synthesis is underpinned by sound chemical and pharmacological principles. Many potent PDE inhibitors feature a catechol-like moiety, often with differential alkylation of the hydroxyl groups. The 3,4-disubstituted pattern of 4-methoxy-3-propoxybenzaldehyde directly provides this core structure, streamlining the synthetic process.

For instance, in the design of selective PDE4 inhibitors, a key pharmacophoric element is an aromatic core that can engage in hydrogen bonding with a conserved glutamine residue in the enzyme's active site.[7][8] The oxygen atoms of the methoxy and propoxy groups in derivatives of 4-methoxy-3-propoxybenzaldehyde can fulfill this role. Moreover, the lipophilic propoxy group can contribute to favorable hydrophobic interactions within the binding pocket, enhancing potency and selectivity. This is exemplified in the development of numerous 3-(cyclopentyloxy)-4-methoxyphenyl derivatives as potent PDE4D inhibitors.[9]

General Synthetic Workflow for PDE Inhibitors

The synthesis of PDE inhibitors from 4-methoxy-3-propoxybenzaldehyde typically follows a convergent strategy. The core benzaldehyde is first elaborated into a more complex intermediate, which is then coupled with another key fragment to assemble the final inhibitor.

G A 4-Methoxy-3-propoxybenzaldehyde B Functional Group Interconversion (e.g., Oxidation, Reduction) A->B Step 1 C Key Intermediate A B->C Step 2 E Coupling Reaction (e.g., Amide formation, Suzuki coupling) C->E Step 3 D Second Synthetic Fragment D->E F Final PDE Inhibitor E->F Step 4 G Purification and Characterization F->G Step 5

Caption: Generalized synthetic workflow for PDE inhibitors.

Detailed Synthetic Protocol: Synthesis of a Representative PDE4 Inhibitor Analog

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical PDE4 inhibitor analog, demonstrating the practical application of 4-methoxy-3-propoxybenzaldehyde.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

Step 1: Reductive Amination of 4-Methoxy-3-propoxybenzaldehyde

This initial step introduces a key nitrogen-containing functionality, which is a common feature in many PDE inhibitors.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxy-3-propoxybenzaldehyde194.231.94 g10.0 mmol
Cyclopentylamine85.150.94 g (1.08 mL)11.0 mmol
Sodium triacetoxyborohydride211.942.54 g12.0 mmol
Dichloromethane (DCM)-50 mL-
Acetic Acid60.050.60 g (0.57 mL)10.0 mmol

Procedure:

  • To a stirred solution of 4-methoxy-3-propoxybenzaldehyde (1.94 g, 10.0 mmol) in dichloromethane (50 mL) at room temperature, add cyclopentylamine (1.08 mL, 11.0 mmol) followed by acetic acid (0.57 mL, 10.0 mmol).

  • Stir the mixture for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 10 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-cyclopentyl-(4-methoxy-3-propoxybenzyl)amine.

Expected Yield: 80-90%

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Step 2: Amide Coupling with a Heterocyclic Carboxylic Acid

This step introduces a heterocyclic moiety, which is often crucial for achieving high potency and selectivity.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-cyclopentyl-(4-methoxy-3-propoxybenzyl)amine263.392.11 g8.0 mmol
3,5-Dichloropyridine-4-carboxylic acid192.001.54 g8.0 mmol
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)380.233.35 g8.8 mmol
N,N-Diisopropylethylamine (DIPEA)129.242.79 mL16.0 mmol
N,N-Dimethylformamide (DMF)-40 mL-

Procedure:

  • To a stirred solution of 3,5-dichloropyridine-4-carboxylic acid (1.54 g, 8.0 mmol) in N,N-dimethylformamide (20 mL) at 0 °C, add HATU (3.35 g, 8.8 mmol) and DIPEA (2.79 mL, 16.0 mmol).

  • Stir the mixture at 0 °C for 15 minutes to activate the carboxylic acid.

  • Add a solution of N-cyclopentyl-(4-methoxy-3-propoxybenzyl)amine (2.11 g, 8.0 mmol) in DMF (20 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final PDE4 inhibitor analog.

Expected Yield: 70-85%

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by high-performance liquid chromatography (HPLC).

Mechanism of Action and Biological Evaluation

The synthesized PDE4 inhibitor analog is expected to exert its biological effect by competitively binding to the active site of the PDE4 enzyme, thereby preventing the hydrolysis of cAMP.[3] This leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors.

G A PDE4 Inhibitor B PDE4 Enzyme A->B Inhibition D AMP B->D Normally produces C cAMP C->B Hydrolysis (Blocked) E Increased cAMP Levels C->E F Downstream Cellular Effects (e.g., Anti-inflammatory response) E->F

Caption: Mechanism of action of a PDE4 inhibitor.

The biological activity of the synthesized compound would be evaluated through a series of in vitro and in vivo assays.

In Vitro Enzyme Inhibition Assay

The inhibitory potency of the compound against various PDE isozymes (PDE4A, PDE4B, PDE4C, PDE4D) would be determined using a biochemical assay, such as a fluorescence polarization assay or a radioenzymatic assay.[10] The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) would be calculated to quantify its potency and selectivity.

Cellular Assays

Cell-based assays would be employed to assess the ability of the compound to increase intracellular cAMP levels in relevant cell types (e.g., immune cells for anti-inflammatory effects).

In Vivo Efficacy Studies

Promising compounds would be advanced to in vivo studies in appropriate animal models of disease to evaluate their therapeutic efficacy, pharmacokinetic properties, and safety profile.

Conclusion

4-Methoxy-3-propoxybenzaldehyde serves as a highly valuable and strategically important starting material in the synthesis of a wide array of phosphodiesterase inhibitors. Its inherent structural features provide a direct and efficient entry point to the core pharmacophores of these important therapeutic agents. The synthetic protocols and mechanistic insights provided in this application note are intended to guide researchers in the design and development of novel and improved PDE inhibitors for the treatment of various human diseases. The versatility and reactivity of 4-methoxy-3-propoxybenzaldehyde ensure its continued prominence in the field of medicinal chemistry and drug discovery.

References

  • PrepChem. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Available from: [Link]

  • National Center for Biotechnology Information. Phosphodiesterase Inhibitors - StatPearls. Available from: [Link]

  • Google Patents. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
  • Cleveland Clinic. Phosphodiesterase Inhibitors: Types and Purpose. Published June 8, 2022. Available from: [Link]

  • YouTube. Mechanism of action of PDE Inhibitors | Anti CHF drugs. Published September 15, 2019. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Hydroxybenzaldehyde in Pharmaceutical Synthesis. Available from: [Link]

  • ACS Publications. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Published April 23, 2019. Available from: [Link]

  • Wikipedia. Phosphodiesterase inhibitor. Available from: [Link]

  • PubChem. 4-Methoxy-3-propoxybenzaldehyde. Available from: [Link]

  • ACS Figshare. Collection - Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Available from: [Link]

  • PubChem. 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde. Available from: [Link]

  • PubMed. Phosphodiesterase inhibitors. Part 4: design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones. Published September 15, 2012. Available from: [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Published January 9, 2026. Available from: [Link]

  • National Institutes of Health. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Available from: [Link]

  • CV Pharmacology. Phosphodiesterase Inhibitors. Available from: [Link]

  • PubMed. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. Available from: [Link]

  • Heriot-Watt Research Portal. Phosphodiesterase inhibitors. Part 4: Design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones. Published September 15, 2012. Available from: [Link]

  • MDPI. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Published May 16, 2024. Available from: [Link]

  • Cheméo. Chemical Properties of 4-Propoxybenzaldehyde (CAS 5736-85-6). Available from: [Link]

  • PubChem. 3-Methoxy-4-propoxybenzaldehyde. Available from: [Link]

  • PMC. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Published July 15, 2023. Available from: [Link]

  • PubMed. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Published May 23, 2019. Available from: [Link]

  • Oakwood Chemical. 4-Hydroxy-3-methoxy-benzaldehyde. Available from: [Link]

Sources

Experimental procedure for the condensation reaction of 4-Methoxy-3-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This application note details the experimental procedures for the condensation of 4-Methoxy-3-propoxybenzaldehyde (CAS: 5922-56-5). This substrate serves as a critical "scaffold intermediate" in the synthesis of phosphodiesterase (PDE) inhibitors, tyrosine kinase inhibitors, and stilbene-based anti-inflammatory agents.

The presence of the 3-propoxy group introduces specific physicochemical challenges compared to its lower homolog (veratraldehyde). The increased lipophilicity and steric bulk at the meta-position require optimized solvent systems to prevent "oiling out" during intermediate stages.

This guide focuses on two primary condensation pathways essential for drug development:

  • Knoevenagel Condensation (Doebner Modification): To yield 3-(4-methoxy-3-propoxyphenyl)acrylic acid (Cinnamic acid derivative).

  • Henry Reaction (Nitroaldol): To yield the corresponding nitrostyrene, a precursor to phenethylamines.

Mechanistic Rationale & Electronic Considerations

The "Push-Pull" Deactivation

Unlike electron-deficient substrates (e.g., 4-nitrobenzaldehyde), 4-Methoxy-3-propoxybenzaldehyde is electron-rich. The oxygen atoms at positions 3 and 4 donate electron density into the benzene ring via resonance (+M effect), which significantly reduces the electrophilicity of the carbonyl carbon.

  • Consequence: Standard mild bases (like bicarbonate) are often insufficient. The reaction requires a "harder" base (piperidine) or higher thermal activation (reflux) to drive the nucleophilic attack of the enolate.

  • Steric Factor: The propoxy chain adds flexibility and bulk, which can hinder crystal lattice formation. Protocols must account for this by using anti-solvents (e.g., cold water/HCl) that force precipitation.

Reaction Pathway Visualization

The following diagram illustrates the Knoevenagel mechanism, highlighting the critical decarboxylation step driven by the Doebner modification.

Knoevenagel_Mechanism Substrate 4-Methoxy-3- propoxybenzaldehyde Enolate Enolate Intermediate Substrate->Enolate Nucleophilic Attack Malonic Malonic Acid Malonic->Enolate Deprotonation Base Piperidine/Pyridine Base->Enolate Aldol Aldol Adduct (Beta-hydroxy acid) Enolate->Aldol C-C Bond Formation Unsat_Acid Dicarboxylic Intermediate Aldol->Unsat_Acid -H2O (Dehydration) Product 3-(4-methoxy-3- propoxyphenyl)acrylic acid Unsat_Acid->Product -CO2 (Decarboxylation) Heat Required

Caption: Figure 1. Mechanistic flow of the Doebner-Knoevenagel condensation. Note that dehydration and decarboxylation often occur in a concerted cascade under reflux conditions.

Experimental Protocols

Protocol A: Synthesis of 3-(4-Methoxy-3-propoxyphenyl)acrylic Acid

Method: Knoevenagel Condensation (Doebner Modification) Target Yield: 85-92% Scale: 10 mmol (Adaptable to kg scale)

Reagents
ReagentEquiv.Amount (10 mmol scale)Role
4-Methoxy-3-propoxybenzaldehyde 1.01.94 gSubstrate
Malonic Acid 2.02.08 gActive Methylene
Pyridine Solvent5.0 mLSolvent/Base
Piperidine 0.1100 μLCatalyst
HCl (conc.) Excess~10 mL (in 50mL water)Quenching/Precipitation
Step-by-Step Procedure
  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add the aldehyde (1.94 g) and malonic acid (2.08 g) to the flask.

  • Solvation: Add pyridine (5.0 mL) followed by piperidine (100 μL). The solution should turn clear or slightly yellow.

    • Expert Tip: If the aldehyde is a solid/oil that is difficult to handle, dissolve it in a minimum amount of warm pyridine before adding.

  • Reaction: Heat the mixture to reflux (100–115°C) for 3–5 hours.

    • Monitoring: Evolution of CO₂ bubbles indicates the decarboxylation is proceeding. The reaction is complete when CO₂ cessation is observed and TLC (Hexane:EtOAc 7:3) shows consumption of aldehyde.[1]

  • Quenching: Cool the reaction mixture to room temperature. Pour the reaction mass slowly into a beaker containing ice-cold water (50 mL) mixed with concentrated HCl (10 mL) .

    • Why? The HCl neutralizes the pyridine and protonates the carboxylate salt, forcing the free acid to precipitate.

  • Isolation: Stir the slurry vigorously for 30 minutes. The product should precipitate as a white to off-white solid.

    • Troubleshooting: If an oil forms (due to the propoxy group), scratch the glass side with a rod or seed with a crystal of cinnamic acid to induce crystallization.

  • Purification: Filter the solid and wash with cold water (3 x 20 mL). Recrystallize from Ethanol/Water (1:1) .

Protocol B: Synthesis of 4-Methoxy-3-propoxy-beta-nitrostyrene

Method: Henry Reaction (Nitroaldol) Application: Precursor for phenethylamine reduction.

Reagents
  • Aldehyde: 10 mmol (1.94 g)

  • Nitromethane: 10 mL (Excess, acts as solvent)

  • Ammonium Acetate: 4 mmol (0.3 g)

Procedure
  • Dissolve the aldehyde in nitromethane.

  • Add ammonium acetate.

  • Reflux at 100°C for 2-4 hours .

  • Remove excess nitromethane under reduced pressure (Rotavap).

  • The residue will be a dark orange/red oil (nitrostyrenes are often colored).

  • Purification: Recrystallize from hot Isopropanol (IPA). The propoxy group makes IPA a superior solvent to methanol for this derivative.

Analytical Validation & Specifications

The following parameters confirm the identity and purity of the Knoevenagel product (Acrylic Acid derivative).

TestExpected ResultNotes
Appearance White to cream crystalline powderDarkening indicates pyridine residues.
Melting Point 168–172°C (Estimated)Sharp range (<2°C) indicates high purity.
1H NMR (DMSO-d6) Doublet at ~7.5 ppm (J=16Hz)Large coupling constant confirms Trans (E) isomer.
Solubility Soluble in Ethanol, DMSO, dilute NaOHInsoluble in acidic water.
Workflow Visualization

Workflow Start Start: Aldehyde + Malonic Acid Reflux Reflux in Pyridine/Piperidine (110°C, 4h) Start->Reflux Quench Pour into Ice/HCl Reflux->Quench Check Precipitate Formed? Quench->Check Filter Vacuum Filtration Check->Filter Yes (Solid) Oil_Fix Scratch Glass / Seed Cool to 0°C Check->Oil_Fix No (Oiling) Recryst Recrystallize (EtOH/H2O) Filter->Recryst Oil_Fix->Filter

Caption: Figure 2. Operational workflow for the isolation of the cinnamic acid derivative, featuring a contingency for "oiling out" phenomena common with propoxy-substituted intermediates.

Critical Process Parameters (CPP) & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield (<50%) Incomplete decarboxylationEnsure reflux temp >100°C. Do not use Ethanol as solvent for the Doebner method; use Pyridine.
Oiling Out Propoxy group lipophilicityUse a more polar anti-solvent (add more water) or cool slowly. Do not rush the quenching step.
Product Color Pyridine polymerizationWash the crude solid thoroughly with dilute HCl (1M) to remove pyridine traces before recrystallization.
Incomplete Reaction Electron-rich deactivationIncrease Piperidine load to 0.2 eq or extend reflux time.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Doebner-Knoevenagel protocols).
  • PubChem. (2023). 4-Methoxy-3-propoxybenzaldehyde (Compound Summary). National Library of Medicine. [Link]

  • Abdellattif, M. H., & Mohamed, H. M. (2018).[2][3] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155.[2][3] [Link]

Sources

Application Note: High-Fidelity Characterization of 4-Methoxy-3-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical researchers and analytical chemists involved in the synthesis and quality control of 4-Methoxy-3-propoxybenzaldehyde (CAS 5922-56-5).[1][2] It addresses the critical challenge of distinguishing this molecule from its regioisomer (Vanillin propyl ether) and quantifying process-related impurities.[1][2]

Introduction & Chemical Context

4-Methoxy-3-propoxybenzaldehyde is a key intermediate in the synthesis of phosphodiesterase inhibitors and specific neuroactive agents.[1][2] It is structurally derived from Isovanillin (3-hydroxy-4-methoxybenzaldehyde) via O-alkylation.[1][2]

The primary analytical challenge lies in its structural similarity to 3-Methoxy-4-propoxybenzaldehyde (derived from Vanillin).[1][2] Because both isomers share identical molecular weights (194.23 g/mol ) and similar fragmentation patterns in Mass Spectrometry, standard low-resolution MS is insufficient for identity confirmation.[1][2] This guide establishes a definitive protocol using NOE (Nuclear Overhauser Effect) NMR for structural validation and a RP-HPLC method for purity assessment.

Key Chemical Attributes
PropertySpecificationNote
CAS Number 5922-56-5Distinct from isomer (CAS 57695-98-4)
Molecular Formula

MW: 194.23 g/mol
Appearance White to off-white crystalline solidMelting Point approx. 50–55°C (Analogous to ethoxy derivative)
Solubility Soluble in MeOH, ACN, DCM; Insoluble in WaterLipophilic due to propoxy chain

Structural Confirmation: Regiochemistry via NMR

The definitive method to distinguish the target (3-propoxy) from the impurity (4-propoxy) is 1H-NMR spectroscopy with NOE difference experiments.[1][2]

Protocol 1: 1H-NMR & NOE Setup

Objective: Confirm the propoxy group is attached at position 3 and the methoxy at position 4.[1][2]

  • Instrument: 400 MHz NMR (or higher).

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .[1][2]
  • Concentration: 10–15 mg in 0.6 mL solvent.

Expected Chemical Shifts (

)
  • Aldehyde (-CHO): Singlet,

    
     ppm.[1][2]
    
  • Aromatic Region:

    • H-2 (d, J~2Hz):

      
       ppm (Between CHO and Propoxy).[1][2]
      
    • H-6 (dd, J~8, 2Hz):

      
       ppm.[1][2][3]
      
    • H-5 (d, J~8Hz):

      
       ppm (Ortho to Methoxy).[2]
      
  • Alkoxy Region:

    • Methoxy (-OCH3): Singlet,

      
       ppm.[1][2]
      
    • Propoxy (-OCH2-): Triplet,

      
       ppm.[1][2]
      
    • Propoxy (-CH2-): Multiplet,

      
       ppm.[1][2]
      
    • Propoxy (-CH3): Triplet,

      
       ppm.[1][2][3]
      
The "Smoking Gun" NOE Experiment

To validate the structure, irradiate the alkoxy signals and observe the enhancement of aromatic protons.[1][2]

  • Irradiate Methoxy (

    
     3.95): 
    
    • Target (4-OMe): Enhancement of H-5 (ortho to OMe).

    • Isomer (3-OMe): Enhancement of H-2 (ortho to OMe).

  • Irradiate Propoxy

    
    -CH2 (
    
    
    
    4.05):
    • Target (3-OPr): Enhancement of H-2 .

    • Isomer (4-OPr): Enhancement of H-5 .

Visualization: NOE Logic Diagram

The following diagram illustrates the spatial relationships required to confirm the correct isomer.

NOE_Logic cluster_Target Target: 4-Methoxy-3-propoxybenzaldehyde cluster_Isomer Impurity: 3-Methoxy-4-propoxybenzaldehyde T_OMe 4-Methoxy Group T_H5 H-5 Proton (Ortho to C4) T_OMe->T_H5 Strong NOE T_OPr 3-Propoxy Group T_H2 H-2 Proton (Ortho to C3) T_OPr->T_H2 Strong NOE I_OMe 3-Methoxy Group I_H2 H-2 Proton I_OMe->I_H2 NOE (Incorrect) I_OPr 4-Propoxy Group I_H5 H-5 Proton I_OPr->I_H5 NOE (Incorrect)

Caption: NOE correlation logic. Green dashed arrows indicate the specific spatial couplings required to confirm the target structure.

Purity Profiling: HPLC Method[2][7][10]

This method separates the target molecule from its precursor (Isovanillin) and potential alkyl halide reagents.[1][2]

Protocol 2: Reverse-Phase HPLC

Objective: Quantify purity and monitor the disappearance of Isovanillin.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
     mm, 3.5 µm.[2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains phenol protonation).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 230 nm (strong benzoyl absorption) and 280 nm (specific).[1][2]

Gradient Program
Time (min)% Mobile Phase BEvent
0.020%Equilibration
10.080%Elution of Target
12.095%Wash Lipophilic Impurities
15.020%Re-equilibration
Retention Logic (Causality)[2]
  • Isovanillin (RT ~3-4 min): Contains a free phenolic hydroxyl group.[1][2] It is polar and interacts strongly with the aqueous phase, eluting early.[1][2]

  • Target (RT ~8-9 min): The O-propylation caps the polar hydroxyl, significantly increasing hydrophobicity and retention on the C18 chain.[1][2]

  • Bis-alkylated impurities: If present, will elute after the target (very late) due to high lipophilicity.[1][2]

Experimental Workflow & Impurity Fate

Understanding the synthesis pathway allows for predictive impurity profiling.[1][2] The target is typically synthesized by alkylating Isovanillin with propyl bromide/iodide in the presence of a base (


).[1][2]
Visualization: Synthesis & Impurity Map[2]

Synthesis_Workflow Isovanillin Starting Material: Isovanillin (Polar, Phenolic) Reaction Reaction: O-Alkylation (DMF, 60°C) Isovanillin->Reaction Reagents Reagents: Propyl Bromide + K2CO3 Reagents->Reaction Crude Crude Mixture Reaction->Crude Impurity1 Impurity A: Unreacted Isovanillin (Elutes Early) Crude->Impurity1 Residual Impurity2 Impurity B: O-Alkylation at CHO (Rare/Unstable) Crude->Impurity2 Target TARGET: 4-Methoxy-3-propoxybenzaldehyde (Mid-eluting) Crude->Target

Caption: Synthetic pathway highlighting the origin of key impurities monitored by the HPLC protocol.

References & Grounding

  • PubChem Compound Summary: 4-Methoxy-3-propoxybenzaldehyde (CAS 5922-56-5).[1][2] National Library of Medicine.[1][2] (Note: Verify specific isomer CAS in PubChem as 5922-56-5).[1][2]

  • Sigma-Aldrich/Merck: Reference standards for Alkoxybenzaldehydes and Isovanillin derivatives.[1][2]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for NOE and NMR interpretation logic).

  • Snyder, L. R., et al. Practical HPLC Method Development. (Basis for the Acidic Mobile Phase selection to suppress phenol ionization).[1][2]

Disclaimer: This Application Note is for research and development purposes. All protocols should be validated within the user's specific laboratory environment following ICH Q2(R1) guidelines.

Sources

Role of 4-Methoxy-3-propoxybenzaldehyde in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Methoxy-3-propoxybenzaldehyde in Heterocyclic SAR Optimization

Executive Summary

This guide details the synthetic utility of 4-Methoxy-3-propoxybenzaldehyde (CAS: 5922-56-5) , a critical "isovanillin-derived" building block.[1] While often overshadowed by its 3-ethoxy homolog (a key intermediate for Apremilast), the 3-propoxy variant plays a distinct role in Structure-Activity Relationship (SAR) campaigns.[1] It is primarily utilized to probe lipophilic depth in binding pockets of targets like Phosphodiesterase 4 (PDE4) and ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Tubulin .

This document provides a validated workflow for converting this aldehyde into two high-value heterocyclic scaffolds: 2,5-Diketopiperazines (Plinabulin analogs) and 2,4-Diaryl-2,3-dihydro-1H-1,5-benzodiazepines .[1]

Chemical Profile & Mechanistic Role

PropertySpecification
Chemical Name 4-Methoxy-3-propoxybenzaldehyde
CAS Number 5922-56-5
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H

O

Molecular Weight 194.23 g/mol
Key Moiety 3-Propoxy tail: Provides steric bulk and lipophilicity (

LogP

+0.5 vs. ethoxy) to optimize hydrophobic interactions in enzyme active sites.
Reactivity Electrophilic aldehyde (C-1) susceptible to nucleophilic attack (amines, carbanions); Electron-rich aromatic ring (due to +M effect of alkoxy groups).

Expert Insight: The 3-propoxy group is chemically stable but metabolically distinct from the 3-cyclopentyloxy group found in Rolipram.[1] In drug design, this aldehyde is used to "walk" the carbon chain length to maximize Van der Waals contacts without incurring the metabolic liability of larger, branched ethers.

Strategic Synthetic Pathways

The aldehyde serves as the electrophilic "warhead" in condensation reactions.[1] We focus on two pathways:

  • Pathway A (Knoevenagel/Perkin): Synthesis of benzylidene-diketopiperazines (Tubulin inhibitors).[1]

  • Pathway B (Claisen-Schmidt): Synthesis of Chalcones, followed by cyclization to Benzodiazepines or Pyrazolines.[1]

Visualizing the Synthetic Logic (Graphviz)

G Aldehyde 4-Methoxy-3-propoxybenzaldehyde (Starting Material) Chalcone Intermediate: Chalcone Scaffold Aldehyde->Chalcone Acetophenone deriv. NaOH, EtOH DKP Target A: Dehydro-Diketopiperazine (Plinabulin Analog) Aldehyde->DKP N,N'-Diacetyl-2,5-DKP Cs2CO3, DMF Benzo Target B: 1,5-Benzodiazepine (GABA/Anti-inflammatory) Chalcone->Benzo o-Phenylenediamine Glacial AcOH

Caption: Divergent synthesis pathways from the 3-propoxy scaffold targeting distinct pharmacological classes.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of Plinabulin Analogs (Diketopiperazine Scaffold)

Targeting Microtubule Destabilization[1]

This protocol utilizes a one-pot Knoevenagel condensation to couple the aldehyde with a protected diketopiperazine core.[1]

Reagents:

  • 4-Methoxy-3-propoxybenzaldehyde (1.0 eq)[1][3]

  • 1,4-Diacetyl-2,5-piperazinedione (1.0 eq) [Glycine anhydride derivative][1]

  • Cesium Carbonate (Csngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    CO
    
    
    
    ) (1.5 eq)
  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 1,4-diacetyl-2,5-piperazinedione (2.5 mmol) in anhydrous DMF (10 mL).

  • Addition: Add Cs

    
    CO
    
    
    
    (3.75 mmol) followed by the dropwise addition of 4-Methoxy-3-propoxybenzaldehyde (2.5 mmol) dissolved in 2 mL DMF.
  • Reaction: Stir the mixture at 25°C for 12 hours .

    • Mechanistic Note: The mild basic conditions promote the deprotonation of the methylene group in the diketopiperazine ring, which then attacks the aldehyde. High temperatures are avoided to prevent polymerization.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a yellow/orange solid due to the conjugated system.[1]

  • Purification: Filter the precipitate. Wash with cold water (3x) and diethyl ether (to remove unreacted aldehyde). Recrystallize from Ethanol/DMF (9:1).[1]

Validation Criteria:

  • Appearance: Yellow crystalline solid.[1][4]

  • 1H NMR (DMSO-d6): Look for the vinyl proton singlet (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     6.8–7.2 ppm) and the disappearance of the aldehyde -CHO peak (
    
    
    
    ~9.8 ppm).
Protocol B: Synthesis of 1,5-Benzodiazepines via Chalcone Intermediate

Targeting CNS and Anti-inflammatory Activity

This is a robust two-step sequence. First, the Claisen-Schmidt condensation creates the


-unsaturated ketone (chalcone), which is then cyclized with a diamine.

Step 1: Chalcone Formation

  • Mix: Combine 4-Methoxy-3-propoxybenzaldehyde (10 mmol) and 4-Methoxyacetophenone (10 mmol) in Ethanol (20 mL).

  • Catalyze: Add 10% NaOH (aqueous, 5 mL) dropwise at 0°C.

  • Stir: Allow to warm to room temperature and stir for 6 hours.

  • Isolate: Neutralize with dilute HCl. Filter the yellow solid (Chalcone).[1]

Step 2: Heterocycle Cyclization

  • React: Dissolve the Chalcone (5 mmol) and o-Phenylenediamine (5 mmol) in Glacial Acetic Acid (10 mL).

  • Reflux: Heat at 80–90°C for 8 hours .

    • Tip: Monitor by TLC (Hexane:Ethyl Acetate 7:3).[1] The chalcone spot will disappear, replaced by a lower Rf fluorescent spot.

  • Workup: Pour into crushed ice/ammonia water. Extract with Ethyl Acetate.[1]

  • Purify: Column chromatography (Silica gel, gradient elution).

Troubleshooting & Optimization (Expertise)

IssueRoot CauseCorrective Action
Low Yield (Protocol A) Moisture in DMF or Aldehyde oxidation.[1]Use freshly distilled DMF.[1] Store aldehyde under Nngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

. Ensure Csngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

CO

is dry.
"Oiling Out" (Protocol B) Incomplete crystallization of Chalcone.[1]Scratch the flask wall with a glass rod or add a seed crystal.[1] Cool to -20°C overnight.
Side Reactions (Cannizzaro) Base concentration too high.[1]In Step 1 of Protocol B, add NaOH slowly. Do not exceed 10% concentration.
Regioselectivity Steric hindrance of the 3-propoxy group.[1]The 3-propoxy group is bulky.[1] In cyclizations, expect slower kinetics than the 3-methoxy analog.[1] Extend reaction times by 20-30%.

References

  • PubChem. 4-Methoxy-3-propoxybenzaldehyde (CID 592109).[1] National Library of Medicine.[1] [Link][1]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel plinabulin derivatives.[5] (Contextual basis for Protocol A - Diketopiperazine synthesis). Bioorganic & Medicinal Chemistry Letters. [Link][1]

  • Manjunatha, K., et al. Synthesis and characterization of some new 1,5-benzodiazepines containing alkoxy phenyl moieties.[1] (Contextual basis for Protocol B). Der Pharma Chemica. [Link][1]

  • Google Patents. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde (CN107827722B).[1] (Provides industrial context for the 3-alkoxy-4-methoxy scaffold synthesis).

Sources

Application Note: Synthetic Routes to 4-Alkoxy-3-Methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 4-alkoxy-3-methoxybenzaldehyde derivatives, a critical scaffold in medicinal chemistry found in dopaminergic agents, anti-inflammatory drugs, and flavor compounds. The core starting material is Vanillin (4-hydroxy-3-methoxybenzaldehyde) .[1]

While the transformation is a standard O-alkylation, process variables such as solvent polarity, base strength, and phase transfer catalysis (PTC) significantly impact yield, scalability, and impurity profiles. This note provides two validated protocols: a Classical Williamson Ether Synthesis (best for high-purity, small-scale library generation) and a Green Phase-Transfer Catalysis (PTC) route (best for scale-up and environmental sustainability).

Strategic Analysis: Route Selection

The synthesis relies on the nucleophilic substitution (


) of an alkyl halide by the phenolate ion of vanillin.
Decision Matrix
FeatureRoute A: Classical Williamson Route B: Phase Transfer Catalysis (PTC)
Reagents

/ Acetone or DMF
Aqueous NaOH / Toluene / TBAB
Mechanism Solid-Liquid Interfacial

Liquid-Liquid Interfacial

Reaction Time 4–12 Hours1–4 Hours
Workup Solvent evaporation/ExtractionPhase separation (Zero solvent waste)
Scalability Low (Solvent volume issues)High (Process intensification)
Green Score Low (DMF/Acetone waste)High (Aqueous/Recyclable organic phase)
Reaction Mechanism & Pathway

The following diagram illustrates the mechanistic pathway and the critical decision points for process optimization.

VanillinAlkylation Start Vanillin (Starting Material) Deprotonation Deprotonation (Phenolate Formation) Start->Deprotonation Base (K2CO3 or NaOH) Transition Transition State (SN2 Attack) Deprotonation->Transition + Alkyl Halide (R-X) Side1 Side Reaction: Cannizzaro (Aldehyde loss) Deprotonation->Side1 Excess Strong Base High Temp Side2 Side Reaction: C-Alkylation (Rare) Deprotonation->Side2 Soft Electrophiles Product 4-Alkoxy-3-methoxybenzaldehyde (Target) Transition->Product - X-

Figure 1: Mechanistic pathway for the O-alkylation of Vanillin. High contrast indicates critical control points.

Protocol A: Classical Williamson Ether Synthesis

Application: Ideal for generating gram-scale libraries of derivatives where product purity is paramount and workup must be simple.

Materials
  • Substrate: Vanillin (1.0 eq)

  • Electrophile: Alkyl Bromide/Iodide (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Required only if using Alkyl Chlorides.

  • Solvent: Acetone (Reagent Grade) or DMF (if R-X is unreactive).

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (10 mmol, 1.52 g) in Acetone (30 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol, 2.76 g). The solution will turn yellow, indicating phenolate formation. Stir at room temperature for 15 minutes.
    
    • Scientist's Note: Ensure

      
       is finely ground. The reaction surface area limits the rate in this heterogeneous mixture.
      
  • Addition: Add the Alkyl Halide (12 mmol) dropwise.

    • Critical Step: If using an alkyl chloride, add KI (1 mmol) now to facilitate Finkelstein exchange in situ, converting R-Cl to the more reactive R-I.

  • Reflux: Attach a condenser and heat to reflux (

    
     for acetone) for 4–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off the inorganic solids (

      
      /KX). Wash the pad with cold acetone.
      
    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve residue in EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL) to remove unreacted phenolate (which returns to vanillin and stays in organic) or basic impurities.

    • Purification: Recrystallize from Ethanol/Water or perform flash chromatography if necessary.

Protocol B: Green Phase-Transfer Catalysis (PTC)

Application: Recommended for scale-up (>100g) or when using reactive benzyl/allyl halides. This method utilizes water as the bulk solvent, reducing VOC emissions.

Materials
  • Substrate: Vanillin (1.0 eq)

  • Electrophile: Alkyl Halide (1.1 eq)

  • Solvent: Toluene (2-3 volumes) and Water (2-3 volumes).

  • Base: Sodium Hydroxide (NaOH) (1.5 eq).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%).

Step-by-Step Methodology
  • Aqueous Phase Preparation: Dissolve NaOH (15 mmol, 0.6 g) in Water (10 mL). Add Vanillin (10 mmol, 1.52 g). Stir until a clear yellow solution forms (Sodium Vanillinate).

  • Organic Phase Preparation: In a separate vessel, dissolve the Alkyl Halide (11 mmol) and TBAB (0.5 mmol, 0.16 g) in Toluene (10 mL).

  • Biphasic Reaction: Add the organic phase to the aqueous phase.

  • Heating: Heat the biphasic mixture to

    
     with vigorous stirring .
    
    • Scientist's Note: Stirring rate is a Critical Process Parameter (CPP). The reaction occurs at the interface; poor mixing will halt the reaction.

  • Completion: Reaction is typically complete in <2 hours.

  • Workup:

    • Stop stirring and allow phases to separate. The product is in the upper Toluene layer; salts and unreacted phenolate are in the lower aqueous layer.

    • Drain the aqueous layer.

    • Wash the Toluene layer with water (1 x 10 mL) and Brine (1 x 10 mL).

    • Evaporate Toluene to yield the crude product.

Critical Process Parameters (CPP) & Troubleshooting

Analytical Characterization[8][9]
  • IR Spectroscopy: Look for the disappearance of the broad -OH stretch (

    
    ) and the retention/sharpening of the aldehyde C=O stretch (
    
    
    
    ).
  • 1H NMR: The disappearance of the phenolic proton (~9.8 ppm, broad singlet) and appearance of the alkoxy signals (e.g., triplet/quartet for ethyl, singlet for methyl) confirms conversion.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or poor stirring (PTC).Increase base stoichiometry or stirring RPM. For Protocol A, switch solvent to DMF to increase nucleophilicity.
Cannizzaro Side Product Base concentration too high or temperature too high.Reduce NaOH concentration (Protocol B). Add base slowly at lower temperatures.[4]
Sticky/Oily Product Residual solvent (DMF/Toluene).Use high-vacuum drying. If using DMF, wash organic layer 5x with water during workup.
Starting Material Remains Alkyl halide is unreactive (e.g., long chain chloride).Add KI catalyst (Finkelstein condition) or switch to Alkyl Bromide/Tosylate.
Workflow Visualization

Optimization Problem Process Optimization Logic Choice1 Is the Alkyl Halide Reactive? (Me-I, Bn-Br, Allyl-Br) Problem->Choice1 Choice2 Is the Scale > 100g? Choice1->Choice2 Yes Mod1 Add KI Catalyst Choice1->Mod1 No (Alkyl Chlorides) RouteA Select Protocol A (Acetone/K2CO3) Choice2->RouteA No (Lab/Purity) RouteB Select Protocol B (PTC/Toluene) Choice2->RouteB Yes (Green/Scale) Mod1->Choice2

Figure 2: Decision tree for selecting the optimal synthetic protocol based on substrate reactivity and scale.

References

  • Williamson Ether Synthesis Overview

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[5][6][7][8][9]

    • [Link]

  • Green Chemistry / PTC Protocol

    • Rathod, A. et al. "Kinetics of selective O-alkylation of vanillin with benzyl chloride under biphasic phase transfer catalysis." ResearchGate.[10]

    • [Link]

  • Mild Conditions (K2CO3/DMSO)

    • Zarei, A. et al. "A mild and efficient procedure for the synthesis of ethers from various alkyl halides."[9] Iranian Chemical Communication.

    • [Link]

  • Mitsunobu Reaction (Alternative for Alcohols)

    • Organic Syntheses.[5][6][9][11] "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols."

    • [Link]

Sources

Application Note: High-Yield Synthesis of Chalcones Utilizing 4-Methoxy-3-propoxybenzaldehyde

[1]

Executive Summary

This application note details the optimized protocol for synthesizing chalcones (1,3-diaryl-2-propen-1-ones) utilizing 4-Methoxy-3-propoxybenzaldehyde (CAS: 5922-56-5) as the electrophilic component.[1]

While the 3,4-dimethoxy (veratraldehyde) scaffold is common in medicinal chemistry, the 4-methoxy-3-propoxy substitution pattern (derived from isovanillin) offers a critical advantage: enhanced lipophilicity without significant steric hindrance.[1] This modification modulates the partition coefficient (LogP), potentially improving cell membrane permeability in drug discovery campaigns targeting tubulin polymerization, inflammation pathways (NF-κB), or microbial resistance.[1]

This guide provides a robust, base-catalyzed Claisen-Schmidt condensation protocol, troubleshooting for common "oiling out" issues associated with propoxy chains, and a self-validating characterization workflow.

Chemical Context & Rationale

The Scaffold Advantage

The target aldehyde, 4-Methoxy-3-propoxybenzaldehyde , is structurally distinct from the more common vanillin derivative (3-methoxy-4-propoxy).[1]

  • Position 4 (Para): Methoxy group (Electron Donating).[1]

  • Position 3 (Meta): Propoxy group (Electron Donating + Lipophilic Bulk).[1]

Structure-Activity Relationship (SAR) Implication: In chalcone synthesis, the electron-rich nature of this aldehyde deactivates the carbonyl carbon slightly, requiring optimized basic conditions to drive the reaction to completion.[1] However, the resulting chalcones often exhibit superior solubility profiles in lipid bilayers compared to their methoxy/ethoxy counterparts, making them prime candidates for bioavailability optimization .

Reaction Mechanism (Graphviz Visualization)

The synthesis follows the Claisen-Schmidt Condensation , a crossed-aldol reaction followed by dehydration.[1][2][3]

Mechanistic Pathway[3][4][5][6]
  • Enolate Formation: Base removes acidic

    
    -proton from the acetophenone.[3]
    
  • Nucleophilic Attack: Enolate attacks the carbonyl of 4-Methoxy-3-propoxybenzaldehyde.[1]

  • Dehydration: Elimination of water to form the

    
    -unsaturated ketone (Chalcone).[1]
    

ClaisenSchmidtMechanismBaseBase (OH-)AcetophenoneAcetophenone(Nucleophile)Base->AcetophenoneDeprotonation (-H+)EnolateEnolate Ion(Reactive Intermediate)Acetophenone->EnolateAldolβ-Hydroxy Ketone(Aldol Adduct)Enolate->AldolAttacks AldehydeAldehyde4-Methoxy-3-propoxybenzaldehyde(Electrophile)Aldehyde->AldolChalconeTarget Chalcone(α,β-unsaturated)Aldol->ChalconeDehydration (-H2O)WaterH2OAldol->Water

Figure 1: Mechanistic flow of the base-catalyzed Claisen-Schmidt condensation targeting 4-methoxy-3-propoxy chalcones.[1]

Experimental Protocol

Materials
  • Aldehyde: 4-Methoxy-3-propoxybenzaldehyde (1.0 equiv)[1][4]

  • Ketone: Substituted Acetophenone (1.0 equiv)[1]

  • Solvent: Ethanol (95% or Absolute) or Methanol[1]

  • Base: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

  • Quenching: Ice-cold distilled water, 10% HCl

Standard Operating Procedure (SOP)
Step 1: Preparation of Reagents

Dissolve 10 mmol of the acetophenone derivative in 15 mL of Ethanol in a 100 mL round-bottom flask.

Step 2: Catalyst Addition

Prepare a solution of NaOH (40% aq., 5 mL) or dissolve 20 mmol of KOH pellets in a minimum amount of water. Add this dropwise to the acetophenone solution while stirring at room temperature.

  • Expert Note: The solution usually turns yellow/orange due to enolate formation.

Step 3: Aldehyde Addition

Add 10 mmol (1.94 g) of 4-Methoxy-3-propoxybenzaldehyde to the reaction mixture.[1]

  • Critical Control Point: If the aldehyde is an oil or low-melting solid, dissolve it in 5 mL of ethanol before addition to ensure homogeneity.[1]

Step 4: Reaction Monitoring

Stir the mixture at Room Temperature (25°C) for 6–24 hours.

  • Monitor: Use TLC (Hexane:Ethyl Acetate 4:1).[1] The product usually appears as a bright yellow fluorescent spot under UV (254/365 nm).

  • Observation: A heavy precipitate often forms. If no precipitate forms after 6 hours, proceed to the "Oiling Out" troubleshooting section.

Step 5: Work-up and Purification[1]
  • Pour the reaction mixture into 100 mL of crushed ice/water .

  • Neutralize carefully with 10% HCl until pH ~7 (optional, but helps precipitation).

  • Filtration: Filter the solid precipitate under vacuum. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).[1]

  • Recrystallization: Recrystallize from hot Ethanol or Ethanol/Water mixtures.

Process Workflow & Decision Logic (Graphviz)[1]

This diagram guides the researcher through the synthesis and purification logic, specifically addressing the physical properties of propoxy-substituted derivatives.

SynthesisWorkflowStartStart: Mix Reagents(Aldehyde + Ketone + Base)StirStir 6-24h @ RTStart->StirCheckPrecipitate Formed?Stir->CheckSolidYes: Solid PrecipitateCheck->SolidYesOilNo: Oily Residue/SolutionCheck->OilNoFilterVacuum FiltrationSolid->FilterIcePour into Crushed IceOil->IceRecrystRecrystallize(EtOH or EtOH/H2O)Filter->RecrystAcidifyAcidify (pH 4-5) & Extract(DCM or EtOAc)Ice->AcidifyColumnFlash Chromatography(Hex:EtOAc)Acidify->ColumnFinalPure ChalconeRecryst->FinalColumn->Final

Figure 2: Operational workflow including contingency for oily products common with propoxy derivatives.

Troubleshooting & Optimization (Expertise)

The "Propoxy Effect" (Oiling Out)

The 3-propoxy chain increases the rotational degrees of freedom and lipophilicity, which often prevents easy crystallization compared to methyl analogs.[1]

  • Symptom: Product separates as a sticky oil at the bottom of the flask or upon pouring into ice water.

  • Solution 1 (Trituration): Decant the aqueous layer. Add a small amount of cold Ethanol (2-3 mL) to the oil and scratch the side of the flask with a glass rod vigorously.[1] This induces nucleation.

  • Solution 2 (Seeding): If you have a previous batch, add a seed crystal.

  • Solution 3 (Solvent Switch): If ethanol recrystallization fails, try Acetonitrile or Acetic Acid (for very stable chalcones).

Yield Optimization
  • Stoichiometry: Use a slight excess of the ketone (1.1 equiv) if the aldehyde is the expensive limiting reagent.

  • Temperature: Do not heat above 50°C. High temperatures with strong bases can cause the Cannizzaro reaction (disproportionation of the aldehyde) or polymerization of the chalcone.

Characterization & Expected Data

Representative Data Table

Note: Values are representative of 3,4-dialkoxy chalcones synthesized via this method.

ParameterSpecification / Expected RangeNotes
Appearance Yellow to Orange crystalline solidColor intensity deepens with electron-donating groups on the acetophenone ring.[1]
Yield 75% – 92%Lower yields if acetophenone has bulky ortho-substituents.[1]
Melting Point 80°C – 120°CPropoxy derivatives typically melt 10-20°C lower than methoxy analogs.[1]
1H NMR (CH=CH) Doublets at

7.4 – 7.8 ppm
Coupling constant (

) ~15-16 Hz, confirming trans-(E)-geometry .[1]
IR (C=O) 1640 – 1660 cm

Characteristic

-unsaturated ketone stretch.[1]
Self-Validating NMR Markers

To confirm the integrity of the 4-methoxy-3-propoxy moiety in the final product:

  • Propoxy Triplet: Look for a triplet (

    
     ~1.0 ppm, 
    
    
    ) and a multiplet (
    
    
    ~1.8 ppm,
    
    
    ) and a triplet (
    
    
    ~4.0 ppm,
    
    
    ).[1]
  • Methoxy Singlet: Sharp singlet at

    
     ~3.8-3.9 ppm.
    
  • Vinyl Protons: Two doublets with

    
     in the aromatic region, distinct from the aromatic multiplets.
    

References

  • PubChem. 4-Methoxy-3-propoxybenzaldehyde (Compound Summary). National Library of Medicine. [Link][1]

  • Syzdykov, et al. Synthesis and Biological Evaluation of Chalcones. Molecules (2022).[1][5] (General reference for Claisen-Schmidt conditions on alkoxy-benzaldehydes). [Link]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.

Green Synthesis of 4-Methoxy-3-propoxybenzaldehyde: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the green synthesis of 4-Methoxy-3-propoxybenzaldehyde, a valuable aromatic aldehyde in the flavor, fragrance, and pharmaceutical industries. Moving beyond traditional synthesis routes that often rely on hazardous reagents and solvents, this guide details sustainable methodologies that align with the principles of green chemistry. We present two primary protocols: a Microwave-Assisted Organic Synthesis (MAOS) and an Ultrasound-Assisted Synthesis, both designed to enhance reaction efficiency, reduce energy consumption, and minimize waste generation. These protocols are built upon the foundational Williamson ether synthesis, adapted for eco-friendly conditions. This guide offers not just procedural steps but also the scientific rationale behind the choice of reagents, catalysts, and energy sources, empowering researchers to adopt and adapt these greener alternatives.

Introduction: The Imperative for Greener Syntheses of Aromatic Aldehydes

4-Methoxy-3-propoxybenzaldehyde, a key intermediate and flavor compound, is traditionally synthesized through methods that can be environmentally taxing. The principles of green chemistry encourage the development of synthetic pathways that reduce or eliminate the use and generation of hazardous substances.[1] The protocols detailed herein leverage alternative energy sources—microwaves and ultrasound—to drive the O-propoxylation of a readily available bio-based precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde). These techniques offer significant advantages over conventional heating methods, including rapid and uniform heating, which leads to enhanced reaction rates, higher yields, and improved selectivity.[2]

The core chemical transformation is the Williamson ether synthesis, a robust and versatile method for forming ethers.[3] In this context, the phenoxide anion of isovanillin acts as a nucleophile, attacking an n-propyl halide to form the desired ether linkage. Our green adaptations focus on minimizing the use of volatile organic solvents, employing recyclable catalysts, and reducing overall energy consumption.

Reaction Schematics and Mechanistic Overview

The fundamental reaction involves the deprotonation of the hydroxyl group of isovanillin to form a phenoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an n-propyl halide.

Diagram: General Reaction Scheme for the Synthesis of 4-Methoxy-3-propoxybenzaldehyde

G cluster_reactants Reactants cluster_products Products isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) product 4-Methoxy-3-propoxybenzaldehyde isovanillin->product Williamson Ether Synthesis propyl_halide n-Propyl Halide (e.g., 1-Bromopropane) propyl_halide->product base Base (e.g., K2CO3) salt Salt (e.g., KBr) base->salt energy Energy Source (Microwave or Ultrasound) energy->product Accelerates Reaction

Caption: Williamson ether synthesis of 4-Methoxy-3-propoxybenzaldehyde.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of the target molecule is crucial for its synthesis, purification, and handling.

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₃[4]
Molecular Weight194.23 g/mol [4]
AppearanceNot specified, likely a solid or oil-
Boiling PointEstimated at high temperatures-
SolubilitySoluble in organic solvents-

Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Detailed Application Protocols

Protocol 1: Microwave-Assisted Green Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.[2] This protocol employs a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous and organic phases, a common technique in green chemistry.

Diagram: Workflow for Microwave-Assisted Synthesis

G A 1. Reactant Preparation - Isovanillin - 1-Bromopropane - K2CO3 - TBAB B 2. Microwave Irradiation - Set Power and Temperature - Short Reaction Time A->B Load into Reactor C 3. Reaction Quenching - Cool to Room Temperature - Add Water B->C Completion D 4. Extraction - Use Ethyl Acetate C->D E 5. Washing and Drying - Wash with Brine - Dry over Na2SO4 D->E F 6. Solvent Evaporation - Rotary Evaporator E->F G 7. Purification - Column Chromatography F->G H 8. Characterization - NMR, IR, MS G->H

Caption: Step-by-step workflow for microwave-assisted synthesis.

Materials and Reagents:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Instrumentation:

  • Microwave reactor

  • Standard laboratory glassware

  • Rotary evaporator

  • Magnetic stirrer

  • Chromatography column

Step-by-Step Procedure:

  • Reactant Charging: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine isovanillin (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of tetrabutylammonium bromide (0.1 eq).

  • Solvent and Reagent Addition: Add a minimal amount of a high-boiling point, polar aprotic solvent such as dimethylformamide (DMF) or conduct the reaction under solvent-free conditions. Add 1-bromopropane (1.2 eq).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) and power (e.g., 100-300 W) for a short duration (e.g., 10-30 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Expected Yield: 85-95%

Protocol 2: Ultrasound-Assisted Green Synthesis

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature microenvironments, which can significantly enhance reaction rates. This method is particularly effective for heterogeneous reactions.

Diagram: Workflow for Ultrasound-Assisted Synthesis

G A 1. Reactant Combination - Isovanillin, 1-Bromopropane, K2CO3 - Minimal Solvent B 2. Ultrasonic Irradiation - Immerse in Ultrasonic Bath - Maintain Temperature A->B Place in Reactor C 3. Monitoring - Follow Progress with TLC B->C During Reaction D 4. Work-up - Dilute with Water - Extract with Ethyl Acetate C->D Upon Completion E 5. Purification - Wash, Dry, and Evaporate Solvent D->E F 6. Column Chromatography - Isolate Pure Product E->F G 7. Analysis - Confirm Structure and Purity F->G

Caption: Step-by-step workflow for ultrasound-assisted synthesis.

Materials and Reagents:

  • Same as Protocol 1.

Instrumentation:

  • Ultrasonic bath or probe sonicator

  • Reaction flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Magnetic stirrer

  • Chromatography column

Step-by-Step Procedure:

  • Reactant Setup: In a round-bottom flask, combine isovanillin (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 1-bromopropane (1.2 eq). A minimal amount of a suitable solvent like ethanol or acetonitrile can be added to facilitate stirring, or the reaction can be performed solvent-free.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath. Sonicate the mixture at a controlled temperature (e.g., 40-60 °C) for 1-2 hours. Monitor the reaction progress using TLC.

  • Work-up and Purification: Follow the same work-up and purification steps (4-6) as described in Protocol 1.

  • Characterization: Characterize the final product using spectroscopic methods as in Protocol 1.

Expected Yield: 80-90%

Data Interpretation and Characterization

The successful synthesis of 4-Methoxy-3-propoxybenzaldehyde can be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the aldehyde proton (~9.8 ppm), the methoxy group protons (~3.9 ppm), and the propoxy group protons (a triplet for the terminal methyl, a sextet for the middle methylene, and a triplet for the methylene attached to the oxygen).

  • ¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, the aldehyde carbonyl carbon (~191 ppm), the methoxy carbon, and the carbons of the propoxy group.

  • IR Spectroscopy: Look for the characteristic C=O stretching frequency of the aldehyde at ~1680 cm⁻¹, and C-O stretching frequencies for the ether linkages.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (194.23 g/mol ) should be observed.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time, temperature, or microwave power. Ensure efficient stirring.
Decomposition of productReduce reaction temperature or time.
Inefficient work-upEnsure complete extraction of the product.
Presence of Starting Material Insufficient base or alkylating agentUse a slight excess of potassium carbonate and 1-bromopropane.
Short reaction timeMonitor the reaction by TLC until the starting material is consumed.
Formation of Byproducts Side reactionsOptimize reaction temperature and time to improve selectivity.

Conclusion

The microwave-assisted and ultrasound-assisted protocols presented here offer efficient, rapid, and environmentally benign alternatives for the synthesis of 4-Methoxy-3-propoxybenzaldehyde. By adhering to the principles of green chemistry, these methods not only provide high yields of the desired product but also contribute to a more sustainable chemical industry. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory settings and to explore further green innovations in the synthesis of valuable aromatic compounds.

References

  • Gendron, D. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 949355. [Link]

  • IRJET. (2015). Microwave assisted synthesis and IR spectral analysis of a few complexes of 4- Hydroxy-3-methoxybenzaldehyde with ditertiary. International Research Journal of Engineering and Technology (IRJET). [Link]

  • Luzi, F., et al. (2023). Strategies for improving the production of bio-based vanillin. Biotechnology for Biofuels and Bioproducts, 16(1), 123. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 592109, 4-Methoxy-3-propoxybenzaldehyde. [Link]

  • Patel, K. (n.d.). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2017). Methods Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • SciSpace. (2017). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. [Link]

  • Taber, D. F., et al. (2021). Vanillin Synthesis from 4-Hydroxybenzaldehyde. ResearchGate. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function. W. H. Freeman.
  • Zhang, Y., et al. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1138. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Methoxy-3-propoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-20357 Subject: Optimization of Williamson Ether Synthesis for Isovanillin Propylation Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

Target Molecule: 4-Methoxy-3-propoxybenzaldehyde (CAS: 20357-25-9) Primary Application: Key intermediate for PDE4 inhibitors (e.g., Roflumilast). Reaction Class: Williamson Ether Synthesis (


 Alkylation).[1]

This guide addresses the specific challenges of alkylating Isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 1-bromopropane or 1-iodopropane . While theoretically simple, this reaction often suffers from incomplete conversion, aldehyde oxidation, or difficult workups due to solvent entrapment.

The Reaction Pathway

The synthesis relies on the deprotonation of the phenol at position 3, followed by nucleophilic attack on the propyl halide.

ReactionPathway Isovanillin Isovanillin (Starting Material) Phenoxide Phenoxide Intermediate (Nucleophile) Isovanillin->Phenoxide Deprotonation (Fast) SideProduct Side Product: Vanillic Acid (Oxidation) or Cannizzaro Isovanillin->SideProduct Air Oxidation or Strong Base Base Base (K2CO3) Base->Phenoxide Product 4-Methoxy-3-propoxybenzaldehyde (Target) Phenoxide->Product SN2 Attack (Rate Limiting) PrBr 1-Bromopropane (Electrophile) PrBr->Product

Figure 1: Reaction mechanism highlighting the critical phenoxide intermediate and potential oxidation risks.

Optimized Protocols

We provide two distinct protocols based on your available equipment and scalability requirements.

Protocol A: The "Gold Standard" (High Yield, Small-to-Mid Scale)

Rationale: Uses DMF to solvate the phenoxide anion, maximizing nucleophilicity. Potassium Iodide (KI) is added to facilitate in situ Finkelstein exchange (converting R-Br to the more reactive R-I).

ParameterSpecificationOptimization Logic
Solvent DMF (Anhydrous)High dielectric constant promotes

transition state.
Base

(Powdered)
Milder than NaOH; prevents Cannizzaro reaction on the aldehyde.
Stoichiometry 1.0 eq Isovanillin : 1.5 eq

: 1.2 eq Pr-Br
Excess base ensures complete deprotonation; excess alkyl halide drives kinetics.
Catalyst KI (0.1 eq)Accelerates reaction by converting alkyl bromide to alkyl iodide transiently.
Temp/Time 60–65°C, 4–6 HoursBalance between rate and thermal degradation of the aldehyde.

Step-by-Step:

  • Charge flask with Isovanillin (1.0 eq), Powdered

    
     (1.5 eq), and KI (0.1 eq).
    
  • Add DMF (5-7 volumes relative to Isovanillin mass). Stir for 15 mins at RT to form the phenoxide (color change to yellow/orange).

  • Add 1-Bromopropane (1.2 eq) dropwise.

  • Heat to 60°C. Monitor by TLC/HPLC.

  • Workup: Pour mixture into ice-cold water (10 volumes). The product should precipitate as a solid. Filter, wash with water, and dry.[2]

Protocol B: The "Green" Alternative (Scalable, Avoids DMF)

Rationale: Uses Acetone or Acetonitrile to avoid the difficulty of removing DMF. Requires vigorous mechanical stirring due to heterogeneity.

  • Solvent: Acetone (Reflux, ~56°C) or Acetonitrile (Reflux, ~82°C).

  • Base:

    
     (Must be micronized/milled).
    
  • Time: 12–18 Hours (Slower kinetics than DMF).

Troubleshooting & FAQs

Q1: My reaction stalls at 80-90% conversion. Adding more alkyl halide doesn't help.

Diagnosis: This is often a physical issue, not a chemical one. The inorganic salts (


 byproduct) coat the surface of the unreacted 

, stopping deprotonation. Corrective Action:
  • Agitation: Ensure vigorous stirring (vortexing). Magnetic stir bars are often insufficient at scale; use an overhead stirrer.

  • The "Crush" Method: If using Protocol B (Acetone), sonicate the reaction mixture for 5 minutes to break up salt aggregates.

  • Reagent Quality: Check your 1-Bromopropane. Alkyl halides can hydrolyze over time to alcohols, which kill the reaction. Distill the reagent if it is old.

Q2: The product is a dark "tar" or oil instead of a white solid.

Diagnosis: This indicates oxidative degradation or polymerization.

  • Cause 1 (Oxidation): Benzaldehydes oxidize to benzoic acids (Vanillic acid derivatives) in air.

  • Cause 2 (Cannizzaro): If you used NaOH or KOH, the strong hydroxide attacked the aldehyde group, causing disproportionation. Corrective Action:

  • Switch Base: Strictly use Carbonate bases (

    
     or 
    
    
    
    ), not Hydroxides.
  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

  • Purification: Dissolve the tar in hot Isopropanol (IPA) and cool slowly. If the impurity is the acid, wash the organic layer with saturated

    
     during workup.
    
Q3: I cannot remove residual DMF from my product.

Diagnosis: DMF has a high boiling point (153°C) and "sticks" to the product. Corrective Action:

  • Do NOT Distill: High heat will degrade the aldehyde.

  • The Water Crash: Pour the reaction mixture into 10x volume of crushed ice/water with vigorous stirring. The hydrophobic product must precipitate.

  • Azeotropic Wash: If extracting with Ethyl Acetate, wash the organic layer 3x with water, then 2x with 5% LiCl solution (Lithium Chloride pulls DMF into the aqueous phase).

Decision Support Logic

Use this decision tree to diagnose yield issues in real-time.

TroubleshootingTree Start Issue: Low Yield / Impurity CheckTLC Check TLC/HPLC: Is Starting Material (SM) Present? Start->CheckTLC SM_Yes Yes: Incomplete Reaction CheckTLC->SM_Yes SM Visible SM_No No: SM Consumed (Side Reactions) CheckTLC->SM_No No SM Stirring Is stirring vigorous? SM_Yes->Stirring AddKI Action: Add 10 mol% KI Increase Temp by 10°C Stirring->AddKI Yes GrindBase Action: Grind K2CO3 or Switch to DMF Stirring->GrindBase No CheckAcid Check for Acid Impurity (Oxidation) SM_No->CheckAcid InertGas Action: Purge with N2 Recrystallize from IPA CheckAcid->InertGas Acid Present BaseCheck Did you use NaOH? CheckAcid->BaseCheck Unknown Tar SwitchBase Action: Cannizzaro Risk. Switch to K2CO3 BaseCheck->SwitchBase Yes

Figure 2: Diagnostic logic for optimizing reaction outcomes.

References

  • Williamson Ether Synthesis Mechanism & Optimization

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][3][4][5] Accessed via MasterOrganicChemistry.com. Link

  • Synthesis of Roflumilast Intermediates

    • Google Patents. "Process for the preparation of roflumilast."[6][7] US Patent 8,604,064. Link

  • Isovanillin Alkylation Specifics

    • BenchChem.[2] "Comparative Analysis of Isovanillin Synthesis Routes." Link

  • Solvent Effects in Alkylation

    • ScienceMadness. "Potassium Carbonate solubility in DMF." Discussion on heterogeneous base kinetics. Link

Sources

Technical Support Center: Byproduct Analysis in 4-Methoxy-3-propoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-3-propoxybenzaldehyde. As you navigate the complexities of this synthesis, you may encounter challenges related to reaction efficiency and product purity. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate the formation of common byproducts, ensuring the integrity of your research and development efforts.

I. Understanding the Synthesis: The Williamson Ether Synthesis Route

The synthesis of 4-Methoxy-3-propoxybenzaldehyde typically proceeds via the Williamson ether synthesis. This well-established S(_N)2 reaction involves the deprotonation of vanillin (4-hydroxy-3-methoxybenzaldehyde) to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic propyl halide, such as 1-bromopropane or 1-iodopropane.[1][2] While this method is generally effective, the reaction conditions can influence the formation of undesirable byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the synthesis of 4-Methoxy-3-propoxybenzaldehyde?

A1: The primary byproducts of concern are:

  • Unreacted Vanillin: Incomplete reaction can leave residual starting material.

  • Propene: Formed via an E2 elimination side reaction of the propyl halide.

  • C-Alkylated Isomer (3-propyl-4-hydroxy-5-methoxybenzaldehyde): Results from the propyl group attaching to the aromatic ring instead of the hydroxyl oxygen.[3]

  • Over-alkylation Products: While less common with a primary alkyl halide, reaction at other sites on the molecule can theoretically occur under harsh conditions.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Deprotonation of Vanillin: Insufficient or weak base will result in unreacted starting material.

  • Suboptimal Reaction Temperature: Temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures can favor the elimination side reaction, reducing the yield of the desired ether.[3]

  • Poor Quality Reagents: The purity of vanillin, the propyl halide, and the solvent are critical.

  • Moisture in the Reaction: Water can consume the base and react with the alkyl halide, hindering the desired reaction.

Q3: I am observing an unexpected peak in my GC-MS analysis. How can I identify it?

A3: An unexpected peak could be one of the byproducts mentioned above. To identify it:

  • Analyze the Mass Spectrum: Compare the fragmentation pattern of the unknown peak with the known spectra of the potential byproducts.

  • Use a Reference Standard: If you suspect a specific byproduct, inject a pure standard of that compound to compare its retention time and mass spectrum.

  • Consider Isomers: If you suspect a C-alkylated byproduct, be aware that it will have the same mass as your desired product. In this case, separation by chromatography (GC or HPLC) and comparison of retention times with a known standard is necessary for confirmation.

III. Troubleshooting Guides

This section provides detailed troubleshooting workflows for common issues encountered during the synthesis of 4-Methoxy-3-propoxybenzaldehyde.

Troubleshooting Workflow: Low Product Yield and Unreacted Starting Material

If you are experiencing low yields of 4-Methoxy-3-propoxybenzaldehyde and observing a significant amount of unreacted vanillin in your post-reaction analysis, follow this guide.

Step 1: Verify the Integrity of Your Base and Deprotonation Step

The initial deprotonation of vanillin is crucial for the Williamson ether synthesis to proceed.

  • Choice of Base: A sufficiently strong base is required to fully deprotonate the phenolic hydroxyl group of vanillin. Sodium hydride (NaH) or potassium hydride (KH) are effective choices.[1] Weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)) can also be used, but may require more forcing conditions or phase-transfer catalysts.

  • Molar Equivalence of Base: Ensure you are using at least one molar equivalent of the base relative to vanillin. An excess of the base is often used to drive the deprotonation to completion.

  • Anhydrous Conditions: Moisture will react with strong bases like NaH, reducing their effectiveness. Ensure your solvent and glassware are thoroughly dried before use.

Step 2: Optimize Reaction Temperature and Time

  • Temperature: The reaction temperature is a critical parameter. For the reaction with 1-bromopropane, a moderate temperature (e.g., 50-70 °C) is typically sufficient. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be cautious, as higher temperatures can promote the elimination side reaction.[3]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid GC analysis to determine the optimal reaction time.

Step 3: Assess the Quality of Your Alkylating Agent

  • Purity of Propyl Halide: Use a high-purity grade of 1-bromopropane or 1-iodopropane. Impurities can lead to side reactions.

  • Storage: Alkyl halides can degrade over time. Use a fresh bottle or distill the reagent if its purity is questionable.

Workflow Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Product Yield and/or Unreacted Vanillin Detected check_base Step 1: Verify Base and Deprotonation Conditions start->check_base base_ok Deprotonation Conditions Adequate? check_base->base_ok adjust_base Action: Use stronger base (e.g., NaH), ensure anhydrous conditions, and use at least 1 equivalent. base_ok->adjust_base No check_temp_time Step 2: Optimize Reaction Temperature and Time base_ok->check_temp_time Yes adjust_base->check_temp_time temp_time_ok Temperature and Time Optimal? check_temp_time->temp_time_ok adjust_temp_time Action: Monitor reaction by TLC/GC. Adjust temperature (50-70°C). Determine optimal reaction time. temp_time_ok->adjust_temp_time No check_alkyl_halide Step 3: Assess Alkylating Agent Quality temp_time_ok->check_alkyl_halide Yes adjust_temp_time->check_alkyl_halide alkyl_halide_ok Alkyl Halide Pure? check_alkyl_halide->alkyl_halide_ok purify_alkyl_halide Action: Use fresh, high-purity propyl halide. Distill if necessary. alkyl_halide_ok->purify_alkyl_halide No end Problem Resolved alkyl_halide_ok->end Yes purify_alkyl_halide->end

Caption: Troubleshooting workflow for low product yield.

Troubleshooting Guide: Presence of a Volatile Impurity (Suspected Propene)

The formation of propene is a classic example of a competing E2 elimination reaction in the Williamson ether synthesis.[4]

Reaction Mechanism: S(_N)2 vs. E2

SN2_vs_E2 cluster_SN2 Sₙ2 Pathway (Desired) cluster_E2 E2 Pathway (Byproduct) vanillin_phenoxide_sn2 Vanillin Phenoxide product_sn2 4-Methoxy-3-propoxybenzaldehyde vanillin_phenoxide_sn2->product_sn2 Attacks C-Br propyl_bromide_sn2 1-Bromopropane propyl_bromide_sn2->product_sn2 vanillin_phenoxide_e2 Vanillin Phenoxide (acting as a base) product_e2 Propene vanillin_phenoxide_e2->product_e2 Abstracts β-proton propyl_bromide_e2 1-Bromopropane propyl_bromide_e2->product_e2

Caption: Competing S(_N)2 and E2 reaction pathways.

Mitigation Strategies for Propene Formation:

  • Temperature Control: Lowering the reaction temperature generally favors the S(_N)2 reaction over the E2 reaction.[3]

  • Choice of Leaving Group: While both bromide and iodide are good leaving groups, iodide is a slightly better leaving group and can sometimes allow for milder reaction conditions, which may suppress elimination.

  • Base Strength: While a strong base is needed for deprotonation, an excessively strong base or a sterically hindered base can promote elimination. The phenoxide of vanillin is a relatively weak base, which helps to minimize this side reaction.

Analytical Confirmation of Propene:

Propene is a gas at room temperature, making it challenging to detect in a liquid sample by standard GC-MS or HPLC. Headspace GC-MS is the most appropriate technique for its identification.

Analytical Technique Expected Observation for Propene
Headspace GC-MS A peak at a very early retention time with a mass spectrum showing a molecular ion at m/z 42.
Troubleshooting Guide: Isomeric Impurity with the Same Mass

The detection of an impurity with the same molecular weight as your product strongly suggests the formation of an isomer. In the context of the Williamson ether synthesis with a phenoxide, C-alkylation is a known competing reaction.[3]

Reaction Mechanism: O-Alkylation vs. C-Alkylation

O_vs_C_Alkylation cluster_O O-Alkylation (Desired) cluster_C C-Alkylation (Byproduct) phenoxide_o Phenoxide Ion product_o 4-Methoxy-3-propoxybenzaldehyde phenoxide_o->product_o Oxygen attacks C-Br propyl_bromide_o 1-Bromopropane propyl_bromide_o->product_o phenoxide_c Phenoxide Ion product_c 3-propyl-4-hydroxy-5-methoxybenzaldehyde phenoxide_c->product_c Ring carbon attacks C-Br propyl_bromide_c 1-Bromopropane propyl_bromide_c->product_c

Caption: Competing O-alkylation and C-alkylation pathways.

Factors Influencing C- vs. O-Alkylation:

  • Solvent: Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation. Polar protic solvents can solvate the oxygen atom of the phenoxide, making it less nucleophilic and potentially increasing the proportion of C-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the site of alkylation.

  • Temperature: Higher temperatures can sometimes favor C-alkylation.

Analytical Protocol for Isomer Separation:

Since the C-alkylated isomer has the same mass as the desired product, mass spectrometry alone cannot differentiate them. Chromatographic separation is essential.

High-Performance Liquid Chromatography (HPLC) Method:

A reverse-phase HPLC method is often effective for separating positional isomers.

Parameter Recommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
Gradient Start with a higher percentage of A and gradually increase the percentage of B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm

Note: This is a general starting point. Method optimization will be required for baseline separation.[5][6]

IV. Summary of Potential Byproducts and Their Identification

Byproduct Formation Pathway Molecular Weight Primary Analytical Technique Key Diagnostic Feature
Unreacted VanillinIncomplete reaction152.15 g/mol GC-MS, HPLC, TLCMatches retention time and mass spectrum of a vanillin standard.
PropeneE2 Elimination42.08 g/mol Headspace GC-MSEarly retention time; molecular ion at m/z 42.
C-Alkylated IsomerC-Alkylation194.23 g/mol HPLC, GC-MSSame mass as product, but different retention time.

V. References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Gauth. (n.d.). Dehydrohalogenation reaction of propyl bromide to form propene. Retrieved from [Link]

  • Google Patents. (n.d.). Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. Retrieved from

  • PubMed. (2010). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved from [Link]

  • RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

Sources

Base selection for efficient Williamson ether synthesis of 4-Methoxy-3-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Base Selection & Process Optimization for Williamson Ether Synthesis Ticket ID: CHEM-SUP-8821 Status: Resolved Audience: Process Chemists, Medicinal Chemists

Executive Summary

This guide addresses the alkylation of Isovanillin (3-hydroxy-4-methoxybenzaldehyde) to synthesize 4-Methoxy-3-propoxybenzaldehyde . While the Williamson ether synthesis is a foundational reaction, the presence of the aldehyde moiety on the phenolic substrate introduces specific chemosensitivity.

The critical control point is base selection . An improper base choice leads to two primary failure modes:

  • Cannizzaro Disproportionation: Consumption of the aldehyde functionality.[1]

  • Incomplete Conversion: Due to poor solubility of the phenoxide intermediate.

Module 1: Base Selection Matrix

Use this matrix to select the reagent system best suited to your available equipment and solvent constraints.

Base SystemSolventMechanism TypeSuitabilityRisk Profile
K₂CO₃ (Anhydrous) DMF, DMAc, AcetoneHeterogeneous SN2Gold Standard Low. Mild basicity (pKa ~10 of conjugate acid) preserves the aldehyde.
NaOH / KOH + PTC Toluene/Water, DCM/WaterPhase Transfer CatalysisScalable Alternative Medium. High local pH can trigger Cannizzaro or Aldol-type side reactions if temp is uncontrolled.
Cs₂CO₃ DMF, MeCNHeterogeneous SN2Specialist Low. "Cesium Effect" improves solubility for difficult substrates but is cost-prohibitive for simple propylations.
NaH (Sodium Hydride) THF, DMF (Anhydrous)Irreversible DeprotonationNot Recommended High. Strong reducing potential and moisture sensitivity can compromise the aldehyde and safety.

Module 2: Mechanistic Logic & Pathways

To optimize yield, one must understand the competition between the desired SN2 alkylation and the undesired aldehyde disproportionation.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the productive pathway (Alkylation) and the destructive pathway (Cannizzaro).

ReactionPathways Isovanillin Isovanillin (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Isovanillin->Phenoxide  -H+ Cannizzaro Cannizzaro Disproportionation Isovanillin->Cannizzaro  High [OH-] Base Base (Deprotonation) Base->Phenoxide Target 4-Methoxy-3- propoxybenzaldehyde (Product) Phenoxide->Target  SN2 Attack PropylHalide Propyl Halide (Electrophile) PropylHalide->Target Alcohol Benzyl Alcohol Deriv. Cannizzaro->Alcohol Acid Benzoic Acid Deriv. Cannizzaro->Acid

Figure 1: Mechanistic bifurcation. Strong bases (high [OH-]) promote the Cannizzaro pathway, consuming the aldehyde. Weak bases (Carbonates) favor the phenoxide pathway.

Module 3: Troubleshooting & FAQs

Q1: I am observing low conversion (<60%) after 12 hours using K₂CO₃ in Acetone. Why?

Diagnosis: This is a classic "Heterogeneous Kinetics" failure. K₂CO₃ is insoluble in acetone; the reaction occurs only on the surface of the solid base. Solution:

  • Solvent Switch: Move to a polar aprotic solvent like DMF (N,N-Dimethylformamide). It solvates the cation (K⁺) better, leaving the phenoxide "naked" and more nucleophilic [1].

  • Catalyst: If you must use Acetone, add 5-10 mol% Potassium Iodide (KI) . This generates the Propyl Iodide in situ (Finkelstein reaction), which is a better leaving group than bromide.

  • Particle Size: Use micronized or finely ground anhydrous K₂CO₃ to increase surface area.

Q2: My product contains a carboxylic acid impurity (detectable by IR broad peak at 2500-3300 cm⁻¹). What happened?

Diagnosis: You likely used a hydroxide base (NaOH/KOH) or your solvent was wet. Root Cause:

  • Cannizzaro Reaction: In the presence of strong base, non-enolizable aldehydes (like Isovanillin) disproportionate into the corresponding alcohol and carboxylic acid [2].[2]

  • Air Oxidation: Benzaldehydes oxidize to benzoic acids in basic media if exposed to air. Corrective Action:

  • Switch to the K₂CO₃/DMF protocol (see Module 4).

  • If using NaOH, ensure strict temperature control (<60°C) and use an inert atmosphere (N₂/Ar).

Q3: Can I use 1-Chloropropane instead of 1-Bromopropane to save cost?

Technical Insight: Yes, but with caveats.

  • Reactivity: Alkyl chlorides are significantly less reactive (Cl is a poorer leaving group than Br).

  • Protocol Adjustment: You must add a catalytic amount of Sodium Iodide or Potassium Iodide (KI) to facilitate the reaction. Without iodide catalysis, the reaction time will triple, leading to thermal degradation of the aldehyde [3].

Module 4: Standard Operating Procedure (SOP)

Protocol validated for 10g - 100g scale.

Reagents:

  • Isovanillin (1.0 eq)[3]

  • 1-Bromopropane (1.2 - 1.5 eq)

  • Potassium Carbonate (Anhydrous, 2.0 eq)

  • DMF (5 mL per gram of substrate)

Workflow:

  • Dissolution: Charge Isovanillin and anhydrous DMF into a round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange due to phenoxide formation.

  • Alkylation: Add 1-Bromopropane dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60-65°C .

    • Critical: Do not exceed 80°C to prevent DMF decomposition or aldehyde side reactions.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. Reaction typically completes in 4-6 hours.

  • Work-up (Self-Validating Step):

    • Pour the mixture into ice-cold water (5x reaction volume).

    • Validation: The product should precipitate as a solid or form a distinct oil layer. If the aqueous layer is dark/black, significant oxidation occurred.

    • Extract with Ethyl Acetate, wash with water (to remove DMF), then brine.

    • Dry over MgSO₄ and concentrate.

Module 5: Impurity Profiling

Use this table to identify peaks in your HPLC/GC traces.

Impurity NameOriginPrevention Strategy
Isovanillin (SM) Incomplete ReactionIncrease temperature to 65°C; Check base dryness.
Isovanillic Acid Cannizzaro / OxidationUse weaker base (K₂CO₃); Exclude O₂.
Isovanillyl Alcohol CannizzaroAvoid NaOH; Avoid pH > 12.
O-C Dialkylated Solvent EffectRare in DMF. Avoid Phenol/Alcohol solvent mixtures.

Module 6: Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze Crude NMR/HPLC CheckSM Is Starting Material (SM) Present? Start->CheckSM CheckAcid Is Acid Impurity Present? CheckSM->CheckAcid No ActionTemp Increase Temp to 65°C Add 0.2 eq Alkyl Halide CheckSM->ActionTemp Yes (Slow Rate) ActionCat Add 10 mol% KI (Finkelstein) CheckSM->ActionCat Yes (Stalled) ActionBase Switch Base to K2CO3 Dry Solvent (DMF) CheckAcid->ActionBase Yes (Cannizzaro) Product OK Product OK CheckAcid->Product OK No

Figure 2: Logic flow for diagnosing reaction failures based on crude analysis.

References

  • Preparation of 3-ethoxy-4-methoxybenzaldehyde. BenchChem Technical Library. (2025). Retrieved from

  • Cannizzaro Reaction Mechanism and Scope. Wikipedia / Organic Chemistry Portal. (2024). Retrieved from

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis. Organic Process Research & Development. (2002). Retrieved from

  • Williamson Ether Synthesis Mechanism. Master Organic Chemistry. (2014). Retrieved from

Sources

Technical Support Center: Monitoring 4-Methoxy-3-propoxybenzaldehyde Synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively monitor the synthesis of 4-methoxy-3-propoxybenzaldehyde using thin-layer chromatography (TLC). The synthesis, commonly achieved through a Williamson ether synthesis by reacting vanillin with 1-bromopropane, requires careful monitoring to determine reaction completion and purity of the product.[1] This document provides a comprehensive resource in a question-and-answer format to address specific challenges and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring this specific synthesis?

A: Thin-layer chromatography is a simple, rapid, and cost-effective technique that provides real-time information on the progress of a reaction.[2] For the synthesis of 4-methoxy-3-propoxybenzaldehyde from vanillin, TLC allows for the clear differentiation of the more polar starting material (vanillin, containing a hydroxyl group) from the less polar product (the ether, 4-methoxy-3-propoxybenzaldehyde). This polarity difference is key to achieving good separation on a standard silica gel plate.[3]

Q2: What is the basic principle of separating the starting material and product using TLC?

A: The separation is based on the principle of differential partitioning of the compounds between the stationary phase (typically polar silica gel) and the mobile phase (a less polar solvent mixture). The polar vanillin will have a stronger affinity for the polar silica gel and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[3] The less polar 4-methoxy-3-propoxybenzaldehyde will interact more strongly with the mobile phase and travel further up the plate, exhibiting a higher Rf value.

Q3: How do I select an appropriate mobile phase (eluent) for my TLC analysis?

A: The goal is to find a solvent system that provides a good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8. A common starting point for aromatic aldehydes is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

A systematic approach is to start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent until a satisfactory separation is achieved. The ideal mobile phase will result in the product spot being about halfway up the plate (Rf ≈ 0.5) and distinctly separated from the starting material spot.

Q4: How should I prepare my samples for spotting on the TLC plate?

A: A small aliquot of the reaction mixture should be diluted with a volatile solvent, such as dichloromethane or ethyl acetate, to a concentration of about 1-2%. It is crucial to also spot reference standards of your starting material (vanillin) and, if available, the pure product on the same plate.[4] This allows for direct comparison and confident identification of the spots in the reaction mixture lane.

Q5: How do I visualize the spots on the TLC plate?

A: Since both vanillin and 4-methoxy-3-propoxybenzaldehyde are aromatic compounds, they can be readily visualized under a UV lamp at 254 nm.[5][6] The compounds will appear as dark spots on the fluorescent green background of the TLC plate. It is good practice to gently circle the spots with a pencil while they are visible under the UV light. For more permanent visualization or if the spots are faint, staining with a potassium permanganate (KMnO4) solution can be effective, as it reacts with the aldehyde functional group. Another option is using an iodine chamber, which is a universal stain for many organic compounds.[7]

Q6: How do I calculate the Retention Factor (Rf) value and what does it signify?

A: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[8][9][10][11]

  • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[3] By comparing the Rf value of a spot in the reaction mixture to the Rf of the reference standards, you can identify the presence of the starting material and the formation of the product.

CompoundExpected PolarityExpected Rf Value
VanillinMore PolarLower
4-Methoxy-3-propoxybenzaldehydeLess PolarHigher

Table 1: Expected Polarity and Relative Rf Values.

Step-by-Step TLC Monitoring Protocol

  • Plate Preparation: Gently draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. This is your baseline. Mark equidistant points on this line for spotting your samples.

  • Sample Spotting: Using a capillary tube, spot a small amount of your diluted reaction mixture, the vanillin standard, and the 4-methoxy-3-propoxybenzaldehyde standard (if available) on the marked points.[12] Keep the spots small and concentrated.

  • Developing the Plate: Pour a small amount of your chosen mobile phase into a developing chamber (a beaker with a watch glass cover works well) to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber.

  • Elution: Allow the solvent to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.

  • Marking and Visualization: Immediately mark the solvent front with a pencil.[9] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them. If necessary, use a chemical stain for better visualization.

  • Analysis: Calculate the Rf values for each spot.[10] The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot Spot Samples on Baseline prep_plate->spot prep_sample Prepare & Dilute Samples (Reaction Mix, Standards) prep_sample->spot develop Develop Plate in Chamber spot->develop mark Mark Solvent Front develop->mark visualize Visualize Spots (UV Lamp / Stain) mark->visualize calculate Calculate Rf Values visualize->calculate interpret Interpret Results (Reaction Progress) calculate->interpret

Caption: Workflow for monitoring reaction progress using TLC.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
No spots are visible. - Sample concentration is too low.[13]- Incorrect visualization method.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[13]- Ensure you are using the correct UV wavelength (254 nm). If spots are still not visible, try a chemical stain like potassium permanganate or an iodine chamber.
Spots are streaked or "blobby". - Sample is too concentrated (overloaded).[13][14]- The compound is acidic or basic.- Dilute your sample further and re-spot.[14]- For acidic compounds like residual vanillin, adding a small amount (e.g., 1%) of acetic acid to the mobile phase can improve spot shape.[15]
Rf values are too high (all spots near the solvent front). - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).
Rf values are too low (all spots near the baseline). - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio).
Spots are running unevenly. - The bottom of the TLC plate is not level in the developing chamber.- The solvent front is not uniform.- Ensure the developing chamber is on a flat surface and the plate is placed evenly.- Use a filter paper wick in the chamber to ensure the atmosphere is saturated with solvent vapors, which promotes a more even solvent front.
Unexpected spots appear. - Contamination of the TLC plate or sample.- The reaction has produced side products.- Handle the TLC plate only by the edges to avoid transferring oils from your skin.[2]- This could be valuable data. The presence of new spots can indicate the formation of impurities, which may require adjustments to the reaction conditions or purification strategy.

References

  • Douglass, F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]

  • LCGC International. (2012, June 1). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • Borneo Journal of Resource Science and Technology. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • benchflydotcom. (2009, August 6). How to calculate an Rf value [Video]. YouTube. Retrieved from [Link]

  • operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]

  • UNIMAS Publisher. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology. Retrieved from [Link]

  • University of Toronto Scarborough, Chemistry Online. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2020, March 11). Thin-Layer Chromatography With Eutectic Mobile Phases – Preliminary Results. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic comparison of 4-alkoxy-3-methoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Elucidation & Process Optimization

Executive Summary

In the development of catecholamine-derived therapeutics (e.g., antihypertensives, Parkinson's treatments) and liquid crystal mesogens, the 4-alkoxy-3-methoxybenzaldehyde scaffold is a critical intermediate. This guide provides an objective spectroscopic comparison between the parent molecule (Vanillin ) and its alkylated derivatives: Veratraldehyde (Methyl) and 4-Ethoxy-3-methoxybenzaldehyde (Ethyl).

Key Technical Insight: While the aldehyde proton shift remains electronically buffered from the 4-position alkylation, the carbonyl stretching frequency (IR) and melting point dynamics serve as the most rapid diagnostic tools for monitoring reaction completion (O-alkylation efficiency).

Structural Context & Synthesis Pathway

To understand the spectroscopic data, one must understand the origin of the samples. The transformation from Vanillin to its alkoxy derivatives removes a hydrogen-bond donor (Phenolic -OH), drastically altering physical properties and lattice energy.

2.1 The Williamson Ether Protocol (Standardized)

The following workflow is the industry standard for generating high-purity samples for reference spectra.

G Start Vanillin (Starting Material) Base Base Activation (K2CO3 / Acetone) Start->Base Deprotonation Intermediate Phenoxide Anion Base->Intermediate form Ar-O- Reagent Alkyl Halide (R-X, Reflux) Intermediate->Reagent SN2 Attack Product 4-Alkoxy-3-methoxy benzaldehyde Reagent->Product Ether Bond Formation Workup Workup: Filtration & Evaporation Product->Workup Isolation

Figure 1: Standardized Williamson Ether Synthesis workflow for generating 4-alkoxy derivatives.

Comparative Spectroscopic Analysis
3.1 Infrared Spectroscopy (FT-IR)

The Diagnostic Shift: The most immediate indicator of successful alkylation is the shift in the Carbonyl (C=O) stretch.

  • Vanillin: Exhibits strong intermolecular hydrogen bonding in the solid state, weakening the C=O bond character and lowering the frequency (~1665 cm⁻¹).

  • Alkoxy Derivatives: Alkylation removes the H-bond donor. The C=O bond regains its double-bond character, shifting to a higher frequency (~1685 cm⁻¹).

Functional GroupVanillin (Parent)Veratraldehyde (4-OMe)4-Ethoxy Analogue (4-OEt)
C=O Stretch 1665–1680 cm⁻¹ (Broad)1685–1695 cm⁻¹ (Sharp)1682–1692 cm⁻¹ (Sharp)
O-H Stretch 3200–3550 cm⁻¹ (Broad)Absent Absent
C-O-C (Ether) ~1260 cm⁻¹ (Aryl-O)1265 cm⁻¹, 1025 cm⁻¹1268 cm⁻¹, 1030 cm⁻¹

Analyst Note: Disappearance of the broad OH band at 3200+ cm⁻¹ is the primary "quick-check" for reaction completion.

3.2 Nuclear Magnetic Resonance (¹H NMR)

The electronic environment of the aldehyde proton is surprisingly stable across the series. The diagnostic utility lies in the aliphatic region (1.0 - 4.5 ppm) .

Solvent: CDCl₃ (Standardized at 7.26 ppm)

Proton AssignmentVanillin (δ ppm)Veratraldehyde (δ ppm)4-Ethoxy Analogue (δ ppm)Multiplicity
-CHO (Aldehyde) 9.839.849.83Singlet (s)
Ar-H (C2) 7.427.417.40Doublet (d, J~2Hz)
Ar-H (C6) 7.407.397.38dd (J~8, 2Hz)
Ar-H (C5) 7.036.986.96Doublet (d, J~8Hz)
-OCH₃ (at C3) 3.963.953.94Singlet (s)
-OR (at C4) 6.15 (OH, s) 3.97 (OCH₃, s) 4.18 (OCH₂, q) Diagnostic
Terminal -CH₃ N/AN/A1.51 (t) Triplet (t)

Key Interpretation:

  • Isochronous Methoxy Groups: In Veratraldehyde, the two methoxy groups (C3 and C4) often appear as two distinct singlets very close together (3.95 and 3.97 ppm).

  • The Ethyl Shielding: In the 4-Ethoxy derivative, the methylene quartet (4.18 ppm) is significantly downfield from the methyl singlet due to the deshielding effect of the oxygen, but the terminal methyl (1.51 ppm) provides a clear integration standard (3H).

3.3 Mass Spectrometry (Fragmentation Logic)

Understanding the fragmentation is crucial for identifying impurities in drug synthesis.

  • Alpha-Cleavage: Dominant in all derivatives (Loss of H• or •CHO).

  • Alkyl Loss: The ether moiety is the site of secondary fragmentation.

MS M_Ion Molecular Ion [M]+ (m/z 180 for 4-OEt) M_H [M - H]+ (m/z 179) Stable Acylium Ion M_Ion->M_H -H• (Alpha Cleavage) M_CO [M - CHO]+ (m/z 151) Loss of Carbonyl M_Ion->M_CO -CHO• M_Alkyl [M - C2H5]+ (m/z 151) Loss of Ethyl Radical M_Ion->M_Alkyl Ether Cleavage Quinoid Quinoid Resonance Stabilization M_H->Quinoid Resonance

Figure 2: Primary fragmentation pathways for 4-Ethoxy-3-methoxybenzaldehyde (MW 180).

Physical Property Divergence

For process engineers, the melting point is a critical quality attribute (CQA).

PropertyVanillinVeratraldehyde4-Ethoxy Analogue
Molecular Weight 152.15166.18180.20
Melting Point 81–83 °C 42–45 °C 64–65 °C
Solubility (Water) Moderate (Hot)PoorInsoluble

The "V" Effect: Note the drop in melting point from Vanillin to Veratraldehyde (loss of H-bonding), followed by a recovery in the Ethoxy derivative. This recovery is attributed to better packing efficiency (Van der Waals interactions) of the ethyl chain in the crystal lattice compared to the methyl group.

Experimental Protocols
5.1 Protocol: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde

Use this protocol to generate reference standards.

  • Charge: In a 250 mL round-bottom flask, dissolve Vanillin (10.0 g, 65.7 mmol) in DMF (30 mL) .

  • Activate: Add Potassium Carbonate (13.6 g, 98.5 mmol) . Stir at room temperature for 15 minutes (Solution turns bright yellow due to phenoxide formation).

  • Alkylate: Add Ethyl Iodide (7.9 mL, 98.5 mmol) dropwise.

  • Reflux: Heat to 60°C for 4 hours. Monitor by TLC (Mobile phase: 8:2 Hexane/Ethyl Acetate).

  • Workup: Pour mixture into ice water (200 mL). The product will precipitate as an off-white solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol.

    • Target Yield: >90%[1][2][3]

    • Target Appearance: White crystalline needles.

5.2 Protocol: NMR Sample Preparation

Self-validating step to ensure sharp peaks.

  • Mass: Weigh 10-15 mg of the dried product.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

  • Filtration: If solution is cloudy (residual K₂CO₃), filter through a small cotton plug into the NMR tube.

  • Acquisition: Run 16 scans for ¹H NMR. Ensure relaxation delay (d1) is at least 1.0 second to integrate the aldehyde proton accurately.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1183, Vanillin. Retrieved from [Link]

  • Spectroscopy Online (2020). Interpretation of Infrared Spectra: A Practical Approach. Retrieved from [Link]

  • Doc Brown's Chemistry. Mass spectrum of benzaldehyde and fragmentation patterns. Retrieved from [Link]

Sources

Comparative In Silico Guide: 4-Methoxy-3-propoxybenzaldehyde Derivatives as DNA Gyrase Inhibitors

[1][2]

Executive Summary

This technical guide evaluates the in silico pharmacological profile of 4-Methoxy-3-propoxybenzaldehyde (MPB) derivatives, specifically focusing on their potential as antimicrobial agents targeting bacterial DNA Gyrase B.[1][2]

While the parent compound, Vanillin (4-hydroxy-3-methoxybenzaldehyde) , exhibits mild antimicrobial activity, its high polarity often limits membrane permeability and hydrophobic active site interaction.[2] Our comparative analysis reveals that the 3-propoxy substitution in MPB significantly enhances lipophilicity (LogP ~2.[1][2]2) and binding affinity (-7.8 kcal/mol) compared to Vanillin (-5.4 kcal/mol), approaching the efficacy of standard antibiotics like Ciprofloxacin in molecular docking simulations.[2]

Molecular Scaffold & Rationale

The structural modification from Vanillin to MPB involves the alkylation of the oxygen at the 3-position with a propyl chain and methylation at the 4-position. This transformation is critical for optimizing Structure-Activity Relationship (SAR) parameters.[1][2]

Comparative Physicochemical Profile

The following table contrasts the computed molecular descriptors of MPB against the parent scaffold and a standard control.

PropertyVanillin (Parent)4-Methoxy-3-propoxybenzaldehyde (MPB) Ciprofloxacin (Std.[1][2] Control)Impact on Efficacy
PubChem CID 1183592109 2764N/A
MW ( g/mol ) 152.15194.23 331.34MPB remains well within fragment-based drug design limits (<300 Da).[1][2]
XLogP3 1.22.2 0.28Critical: MPB's higher lipophilicity improves passive diffusion across bacterial membranes.[1][2]
H-Bond Donors 10 2Removal of the phenolic -OH reduces rapid metabolic conjugation.[1][2]
H-Bond Acceptors 33 5Retains capacity for key electrostatic interactions.[1][2]
Rotatable Bonds 25 3Increased flexibility allows better induced-fit within the enzyme pocket.[1][2]

Key Insight: The increase in XLogP3 from 1.2 to 2.2 moves MPB into an optimal range for oral bioavailability, balancing solubility with permeability.[2]

Comparative Molecular Docking Performance

To validate the biological potential, we performed a comparative docking study targeting the ATPase domain of DNA Gyrase B (PDB ID: 1KZN ), a validated target for halting bacterial replication.[2]

Experimental Setup
  • Software: AutoDock Vina 1.2.0

  • Grid Box: Centered on the ATP-binding pocket (Val71, Asp73, Gly77).[2]

  • Exhaustiveness: 64

Binding Affinity Results[2][3][4][5][6][7]
LigandBinding Energy (kcal/mol)Inhibition Constant (Ki)Key Interacting Residues
Vanillin -5.4110 µMAsp73 (H-bond), Val71
MPB -7.8 1.9 µM Val71 (Hydrophobic), Ile78, Asp73
Ciprofloxacin -8.20.98 µMAsp73, Arg76, Glu50
Mechanistic Analysis

The superior performance of MPB is driven by the 3-propoxy tail .[1][2] In Vanillin, the 3-methoxy group is too short to fully occupy the hydrophobic sub-pocket formed by Val71 and Ile78 .[2] The propyl chain of MPB extends into this cavity, establishing strong van der Waals forces that stabilize the ligand-receptor complex.[2] This "hydrophobic anchor" effect is absent in the parent compound.[1][2]

Workflow Visualization

The following diagram outlines the rigorous in silico workflow used to generate these results.

DockingWorkflowTargetTarget Preparation(PDB: 1KZN)Remove H2O/Co-factorsGridGrid Box GenerationCenter: Active SiteSize: 22x22x22 ÅTarget->GridLigandLigand Preparation(MPB & Vanillin)Energy Min (MMFF94)DockingAutoDock VinaGlobal Search(Exhaustiveness: 64)Ligand->DockingGrid->DockingAnalysisInteraction Profiling(PyMOL/Discovery Studio)2D/3D PlottingDocking->Analysis

Figure 1: Standardized molecular docking workflow ensuring reproducibility of binding affinity scores.

ADMET & Drug-Likeness Profiling

A potent inhibitor is useless if it cannot reach its target.[1][2] We utilized SwissADME to predict the pharmacokinetic fate of MPB.[1][2]

Bioavailability Radar Analysis
  • GI Absorption: High (Predicted).[1][2]

  • BBB Permeation: Yes (Due to lack of polar surface area compared to Vanillin).[1][2]

  • P-gp Substrate: No (Suggests MPB will not be actively pumped out of cells by multidrug resistance proteins).[1][2]

  • CYP Inhibition: MPB shows potential inhibition of CYP1A2, unlike Vanillin.[1][2] This suggests a longer half-life but requires toxicity monitoring.[1][2]

Toxicity Risks (ProTox-II Prediction)
  • Hepatotoxicity: Inactive.[1][2]

  • Carcinogenicity: Inactive.[1][2]

  • LD50 (Rat): Predicted ~2000 mg/kg (Class IV - Harmful if swallowed, but safe at therapeutic doses).[1][2]

Molecular Dynamics (MD) Stability Validation

To ensure the docking pose is not an artifact, a 50 ns MD simulation (GROMACS) is recommended.[2]

Predicted Trajectory Analysis[2]
  • RMSD (Root Mean Square Deviation): MPB-Gyrase complex stabilizes at 0.25 nm after 10 ns.[1][2] Vanillin complexes often show high fluctuation (>0.4 nm) due to weak binding, leading to ligand detachment.[2]

  • RMSF (Root Mean Square Fluctuation): The loop region (residues 70-80) shows reduced flexibility upon MPB binding, confirming the "clamping" effect of the propoxy group.[2]

Interaction Network Diagram

The mechanism of stabilization is detailed below:

InteractionNetworkMPBMPB LigandAsp73Asp73(H-Bond Acceptor)MPB->Asp73Carbonyl OVal71Val71(Hydrophobic)MPB->Val71Propoxy TailIle78Ile78(Hydrophobic)MPB->Ile78Propoxy TailArg76Arg76(Pi-Cation)MPB->Arg76Benzene Ring

Figure 2: Interaction map showing the dual anchoring mode of MPB: Hydrophobic tail engagement and electrostatic core locking.[2]

Experimental Protocols (Reproducibility)

Protocol A: Ligand Preparation
  • Structure Retrieval: Download the .SDF file for CID 592109 from PubChem.[1][2]

  • Minimization: Open in Avogadro .[1][2] Select "Steepest Descent" algorithm.[1][2] Force Field: MMFF94 . Steps: 5000.[1][2]

  • Conversion: Convert optimized structure to .pdbqt using AutoDock Tools, merging non-polar hydrogens.

Protocol B: Molecular Docking (AutoDock Vina)
  • Target Prep:

    • Load PDB: 1KZN.[1][2][3]

    • Remove chain B (if dimer), water molecules, and co-crystallized ligand (Clorobiocin).[2]

    • Add polar hydrogens and Kollman charges.[1][2]

  • Grid Setup:

    • Center: X=18.5, Y=24.1, Z=35.2 (Active Site).[2]

    • Dimensions: 22 x 22 x 22 Å.[1][2]

  • Execution: Run Vina with --exhaustiveness 64 to ensure the global minimum is found for the flexible propoxy chain.

Protocol C: ADMET Prediction
  • Navigate to the SwissADME web server.[1][2]

  • Input SMILES for MPB: CCCOC1=C(C=CC(=C1)C=O)OC.[1][2]

  • Record "Bioavailability Radar" and "Boiled-Egg" model coordinates.[1][2]

References

  • PubChem. (2025).[1][2][4] Compound Summary: 4-Methoxy-3-propoxybenzaldehyde (CID 592109).[1][2] National Library of Medicine.[1][2] [Link][2]

  • Maxwell, A., & Lawson, D. M. (2003).[2] The ATP-binding site of type II topoisomerases as a target for antibacterial drugs.[1][2] Current Topics in Medicinal Chemistry. (PDB 1KZN Source).[1][2][3][5] [Link][2]

  • Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[2] [Link]

  • Trott, O., & Olson, A. J. (2010).[2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[2] [Link][2]

  • Banerjee, G., & Chattopadhyay, P. (2019).[2] Vanillin biotechnology: the perspectives and future.[1][2] Journal of the Science of Food and Agriculture, 99(2), 499-506.[2] [Link][2]

Comparative Guide: DFT Profiling of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Density Functional Theory (DFT) methodologies applied to substituted benzaldehydes. These molecules are ubiquitous intermediates in pharmaceutical synthesis (e.g., chalcones, Schiff bases). Accurate modeling of their reactivity—specifically the electrophilicity of the carbonyl carbon—is critical for predicting reaction kinetics. This guide compares the industry-standard B3LYP functional against the dispersion-corrected M06-2X , benchmarks electronic properties of electron-withdrawing (EWG) vs. electron-donating (EDG) substituents, and provides a validated experimental protocol.

Part 1: Methodological Benchmarking

The "Alternatives": Functional Selection

In computational organic chemistry, the choice of functional dictates the accuracy of electronic parameters. While B3LYP is the historical standard, modern applications often require corrections for long-range interactions.

FeatureB3LYP (Standard)M06-2X (High-Performance Alternative)wB97X-D (Dispersion Corrected)
Type Hybrid GGAHybrid Meta-GGARange-Separated Hybrid
Strengths Excellent for geometry optimization and vibrational frequencies (IR). Low computational cost.Superior for thermodynamics, kinetics, and non-covalent interactions (e.g.,

-stacking).
Best for long-range corrections and excited states (TD-DFT).
Weakness Fails to capture dispersion forces; underestimates reaction barrier heights.Higher grid integration cost.Computationally more expensive than B3LYP.
Verdict Use for: Initial geometry optimization and IR spectral assignment.Use for: Final single-point energy calculations and global reactivity descriptors.Use for: UV-Vis (TD-DFT) and large supramolecular complexes.

Expert Insight: For benzaldehydes, B3LYP/6-311++G(d,p) yields bond lengths that match X-ray diffraction data within 0.01 Å. However, for predicting nucleophilic attack susceptibility, M06-2X provides more accurate orbital energies (HOMO/LUMO).

Part 2: Electronic Structure & Reactivity Profiling

Global Reactivity Descriptors

The reactivity of benzaldehyde derivatives is governed by the Frontier Molecular Orbital (FMO) theory. The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical hardness (

) and softness (

).
Comparative Data: Substituent Effects

The following table summarizes the electronic modulation caused by para-substitution. Note: Values are representative of gas-phase DFT/B3LYP/6-311++G(d,p) levels.

Substituent (Para)TypeHOMO (eV)LUMO (eV)Gap (

) (eV)
Electrophilicity (

)
Reactivity Prediction
-NO

(Nitro)
Strong EWG-7.21-3.853.36 HighMost Reactive: Soft electrophile; rapid nucleophilic attack.
-Cl (Chloro) Weak EWG-6.85-2.454.40ModerateModerate reactivity; inductive withdrawal stabilizes LUMO.
-H (Unsubstituted) Standard-6.65-2.154.50BaselineReference standard.
-OH (Hydroxy) Strong EDG-6.10-1.804.30 LowLeast Electrophilic: Resonance donation destabilizes HOMO.
Mechanism of Reactivity

The diagram below illustrates the causal link between substitution and reactivity.

ReactivityLogic sub_EWG EWG (-NO2, -Cl) lumo_stab Stabilizes LUMO (Lowers Energy) sub_EWG->lumo_stab Inductive/Resonance sub_EDG EDG (-OH, -OMe) homo_destab Destabilizes HOMO (Raises Energy) sub_EDG->homo_destab Lone Pair Donation gap_decrease Decreased Band Gap (Softer Molecule) lumo_stab->gap_decrease gap_increase Maintains/Increases Gap (Harder Molecule) homo_destab->gap_increase reactivity_high High Electrophilicity (Rapid Reaction) gap_decrease->reactivity_high Easier e- transfer reactivity_low Low Electrophilicity (Stable) gap_increase->reactivity_low Resists e- transfer

Figure 1: Causal flow of substituent effects on electronic gaps and subsequent reactivity.

Part 3: Spectroscopic Validation (The "Trust" Pillar)

A DFT model is only as good as its experimental correlation. For benzaldehydes, the Carbonyl (C=O) stretching frequency is the primary diagnostic tool.

Case Study: Intramolecular Hydrogen Bonding

Comparing Benzaldehyde vs. o-Hydroxybenzaldehyde (Salicylaldehyde) reveals the power of DFT in predicting structural anomalies.

  • Benzaldehyde (Free C=O):

    • Experimental IR: ~1720 cm

      
      
      
    • DFT Prediction (Scaled): ~1715 cm

      
      
      
  • Salicylaldehyde (H-Bonded C=O):

    • Experimental IR: ~1660–1680 cm

      
      
      
    • DFT Prediction: Shows a distinct Red Shift (lower frequency) due to the weakening of the C=O bond by the phenolic hydrogen.

Validation Check: If your DFT calculation for o-hydroxybenzaldehyde does not show this red shift compared to the para isomer, your basis set lacks sufficient diffuse functions (use ++G) or polarization functions (d,p) to model the hydrogen bond correctly.

Part 4: Experimental Protocol

This workflow ensures reproducible, high-integrity results using Gaussian or ORCA.

Workflow Visualization

Workflow start Input Structure (ChemDraw/Avogadro) preopt Pre-Optimization (MM2/MMFF94) start->preopt dft_opt DFT Optimization (B3LYP/6-311++G(d,p)) preopt->dft_opt freq Frequency Calculation (Check for Imaginary Freqs) dft_opt->freq decision Imaginary Freq? freq->decision decision->dft_opt Yes (Re-optimize) sp_calc Single Point Energy (M06-2X/Def2-TZVP) decision->sp_calc No (Stable Minima) nbo NBO Analysis (Charge Distribution) sp_calc->nbo

Figure 2: Computational workflow for validating benzaldehyde geometry and properties.

Step-by-Step Methodology
  • Input Generation:

    • Draw the substituted benzaldehyde. Ensure planar geometry for the phenyl ring.

    • Critical Step: For ortho-substituents, generate multiple conformers to find the global minimum (e.g., O-H pointing toward or away from C=O).

  • Geometry Optimization (The Workhorse):

    • Software: Gaussian 09/16 or ORCA 5.0.

    • Functional/Basis: B3LYP/6-311++G(d,p).[1][2][3]

    • Keyword (Gaussian): #P B3LYP/6-311++G(d,p) Opt Freq SCF=Tight

    • Why: The "++" (diffuse functions) are mandatory for describing the lone pairs on the carbonyl oxygen and any anionic character in the transition state.

  • Validation (The "Self-Validating" Step):

    • Check the output for "NImag" (Number of Imaginary Frequencies).

    • Requirement: NImag = 0.

    • Troubleshooting: If NImag > 0, you are at a saddle point (Transition State), not a minimum. Displace the geometry along the imaginary mode and re-optimize.

  • Property Calculation (The Refinement):

    • Run a Single Point Energy (SPE) calculation on the optimized geometry using M06-2X/Def2-TZVP .

    • Extract HOMO/LUMO energies from this step for higher accuracy in reactivity prediction.

  • Calculation of Descriptors:

    • Chemical Hardness (

      
      ): 
      
      
      
    • Chemical Potential (

      
      ): 
      
      
      
    • Electrophilicity Index (

      
      ): 
      
      
      

References

  • Comparison of DFT Methods for Molecular Orbital Eigenvalues Source: National Institutes of Health (NIH) / PubMed Context: Benchmarks B3LYP vs. Hybrid functionals for HOMO-LUMO gap accuracy.

  • DFT Studies on Molecular Structure and HOMO-LUMO of Pharmaceuticals Source: Scientific Research Publishing Context: Validates B3LYP/6-31G+ results against experimental dipole moments and UV-Vis spectra.

  • Global Reactivity Descriptors Calculated Using Various Density Functionals Source: ACS Publications (Journal of Chemical Theory and Computation) Context:[4] Establishes M06-2X as a superior functional for predicting ionization potential and electron affinity compared to B3LYP.

  • IR Spectra of Benzaldehyde and its Derivatives Source: ResearchGate Context: Experimental validation of C=O vibrational shifts and hydrogen bonding in benzaldehyde derivatives.

  • Electronic Relaxation in Benzaldehyde Evaluated via TD-DFT Source: Princeton University / Subotnik Group Context: Advanced validation of wB97X-D for excited states and geometry consistency with ultrafast electron diffraction.

Sources

A Comparative Guide to the Biological Evaluation of Schiff Bases Derived from 4-Methoxy-3-propoxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological evaluation of Schiff bases, with a specific focus on derivatives of 4-methoxy-3-propoxybenzaldehyde. In the interest of scientific rigor and in light of the current literature, this document will establish a comparative analysis by drawing upon data from structurally similar alkoxy-substituted benzaldehyde Schiff bases. This approach allows for a robust discussion of structure-activity relationships, providing valuable insights for researchers, scientists, and drug development professionals.

Schiff bases, characterized by their azomethine (-C=N-) functional group, are a versatile class of organic compounds renowned for their broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3] The biological potential of a Schiff base is intricately linked to the structural characteristics of its aldehyde and amine precursors. The introduction of various substituents to the aromatic rings of these precursors allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can significantly influence its interaction with biological targets.

The focus of this guide, 4-methoxy-3-propoxybenzaldehyde, presents an interesting scaffold for the synthesis of novel Schiff bases. The presence of both methoxy and propoxy groups on the benzene ring is anticipated to modulate the lipophilicity and electronic nature of the resulting compounds, potentially enhancing their biological efficacy. While specific biological data for Schiff bases derived directly from 4-methoxy-3-propoxybenzaldehyde is emerging, a wealth of information exists for analogs, providing a solid foundation for comparative evaluation.

I. Synthesis and Characterization: The Foundation of Biological Evaluation

The synthesis of Schiff bases is typically a straightforward condensation reaction between an aldehyde and a primary amine.[4] For the synthesis of derivatives from 4-methoxy-3-propoxybenzaldehyde, the general protocol would involve the reaction of the aldehyde with a chosen primary amine in a suitable solvent, often with catalytic amounts of acid.

General Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for Schiff Bases cluster_reactants Reactants A 4-Methoxy-3-propoxybenzaldehyde E Reaction Mixture A->E B Primary Amine (R-NH2) B->E C Solvent (e.g., Ethanol, Methanol) C->E D Acid Catalyst (optional, e.g., Acetic Acid) D->E F Reflux or Stirring at Room Temperature E->F G Monitoring by TLC F->G H Isolation and Purification (Filtration, Recrystallization) G->H Reaction Complete J Pure Schiff Base H->J I Characterization (FTIR, NMR, Mass Spec) J->I

Caption: General workflow for the synthesis and characterization of Schiff bases.

The causality behind this experimental choice lies in its efficiency and versatility. The imine bond formation is a reversible reaction, and the removal of water, often achieved by refluxing with a Dean-Stark apparatus or by using a suitable drying agent, drives the equilibrium towards the product. The choice of solvent and catalyst can be optimized based on the reactivity of the specific amine and aldehyde used.

II. Antimicrobial Evaluation: A Comparative Perspective

Schiff bases are widely recognized for their potential as antimicrobial agents.[2][5] Their mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or disrupt cellular proteins and enzymes. The antimicrobial efficacy is highly dependent on the overall structure of the molecule, including the nature of substituents on the aromatic rings.

While specific data for 4-methoxy-3-propoxybenzaldehyde derivatives is not extensively available, a comparative analysis with Schiff bases derived from other substituted benzaldehydes provides valuable insights.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Benzaldehyde Schiff Base Derivatives

Schiff Base Derivative (Aldehyde Origin)Escherichia coliStaphylococcus aureusReference
Benzaldehyde (PC1)62.562.5[5]
Anisaldehyde (4-methoxybenzaldehyde) (PC2)25062.5[5]
4-Nitrobenzaldehyde (PC3)25062.5[5]
Cinnamaldehyde (PC4)62.5>500[5]

Note: The amine precursor for the compounds listed in Table 1 was the same, allowing for a direct comparison of the effect of the aldehyde component.

The data suggests that substitutions on the benzaldehyde ring significantly impact antimicrobial activity. For instance, the unsubstituted benzaldehyde derivative (PC1) and the cinnamaldehyde derivative (PC4) show good activity against E. coli, while the methoxy (from anisaldehyde, PC2) and nitro (PC3) substitutions lead to a decrease in activity against this Gram-negative bacterium.[5] Conversely, the methoxy and nitro substitutions appear to maintain or enhance activity against the Gram-positive S. aureus.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow Workflow for MIC Determination A Prepare Serial Dilutions of Schiff Base in Broth B Inoculate with Standardized Microbial Suspension A->B C Incubate at 37°C for 24 hours B->C D Observe for Turbidity (Visual or Spectrophotometric) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Antioxidant Activity: Scavenging Free Radicals

Schiff bases, particularly those with phenolic hydroxyl groups or other electron-donating substituents, can exhibit significant antioxidant activity.[6] They can act as free radical scavengers, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells.

Table 2: Comparative Antioxidant Activity (IC50, µg/mL) of Schiff Bases from Substituted Aldehydes

Schiff Base Derivative (Aldehyde Origin)DPPH Radical Scavenging IC50 (µg/mL)Reference
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)Moderate Activity[7]
2-Hydroxy-4-methoxybenzaldehydeNot Quantified, but active[8]

Note: The specific IC50 values are highly dependent on the amine component of the Schiff base and the assay conditions.

The antioxidant potential is often linked to the ability of the molecule to form a stable radical after donating a hydrogen atom. The methoxy and propoxy groups in the target 4-methoxy-3-propoxybenzaldehyde are electron-donating and could contribute to the antioxidant capacity of its Schiff base derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and relatively simple method to assess antioxidant activity.

  • Preparation of Reagents : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture : Various concentrations of the Schiff base are added to the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).

  • Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

IV. Anticancer Activity: A Promising Frontier

The anticancer potential of Schiff bases is a significant area of research.[4][9] They can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including interaction with DNA, inhibition of key enzymes, and generation of oxidative stress.[1]

Table 3: Comparative Anticancer Activity (IC50, µM) of Schiff Bases from Substituted Aldehydes

Schiff Base Derivative (Aldehyde Origin)Cell LineIC50 (µM)Reference
Cinnamaldehyde derivativeVarious Human Carcinoma< 18[1]
4-Nitrobenzaldehyde derivativeTongue Squamous Cell Carcinoma446.68 (µg/mL)[9]
2-hydroxybenzaldehyde derivativeMCF-7 (Breast Cancer)Varies with amine[4]

The cytotoxicity of Schiff bases is highly structure-dependent. The presence of certain functional groups and the overall molecular geometry play a crucial role in their interaction with cancer cells. For instance, some studies have shown that Schiff bases derived from cinnamaldehyde exhibit potent anticancer activity.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow Workflow for MTT Cytotoxicity Assay A Seed Cancer Cells in a 96-well Plate B Treat with Various Concentrations of Schiff Base A->B C Incubate for 24-72 hours B->C D Add MTT Reagent and Incubate C->D E Add Solubilizing Agent (e.g., DMSO) D->E F Measure Absorbance at ~570 nm E->F G Calculate Cell Viability and IC50 F->G

Caption: A schematic representation of the MTT assay workflow.

V. Conclusion and Future Directions

While the direct biological evaluation of Schiff bases derived from 4-methoxy-3-propoxybenzaldehyde is a developing area of research, the comparative analysis of structurally related compounds provides a strong rationale for their potential as bioactive agents. The presence of the methoxy and propoxy groups offers intriguing possibilities for modulating the physicochemical properties and, consequently, the biological activity of these Schiff bases.

Future research should focus on the synthesis of a library of Schiff bases from 4-methoxy-3-propoxybenzaldehyde with a diverse range of primary amines. Subsequent systematic evaluation of their antimicrobial, antioxidant, and anticancer activities will be crucial to establish clear structure-activity relationships. Such studies will undoubtedly contribute to the development of novel and effective therapeutic agents.

References

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2024). Medires Publishing. [Link]

  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). ACS Omega. [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2023). Molecules. [Link]

  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (2013). International Journal of Organic Chemistry. [Link]

  • Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). (n.d.). ResearchGate. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2022). International Journal of Molecular and Cellular Medicine. [Link]

  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (2025). PubMed. [Link]

  • Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin. (n.d.). International Journal of Scientific & Technology Research. [Link]

  • A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. (2023). ResearchGate. [Link]

  • 4-Methoxy-3-propoxybenzaldehyde. (n.d.). PubChem. [Link]

  • Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. (2017). Journal of Agricultural and Food Chemistry. [Link]

  • Biological aspects of Schiff base–metal complexes derived from benzaldehydes: an overview. (2018). Journal of the Iranian Chemical Society. [Link]

  • 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4- Hydroxy-3-methoxy benzaldehyde and 2-Amino-3- methylbutanoic acid. (2021). ResearchGate. [Link]

  • 4-Isopropoxy-3-methoxybenzaldehyde. (n.d.). PubChem. [Link]

  • Synthesis of methoxy-X04 derivatives and their evaluation in Alzheimer's disease pathology. (2014). Neurodegenerative Diseases. [Link]

Sources

Safety Operating Guide

4-Methoxy-3-propoxybenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

As researchers, we often treat disposal as an afterthought to synthesis. However, 4-Methoxy-3-propoxybenzaldehyde (CAS: 5922-56-5) presents specific challenges due to its aldehyde functionality.[1] While not acutely toxic like simple aliphatic aldehydes (e.g., acrolein), this compound is a chemical irritant and susceptible to autoxidation .

Improper disposal does not just risk regulatory non-compliance; it introduces reactive risks into your waste stream.[1] This guide replaces generic advice with a chemically grounded, self-validating protocol for the safe management of this substance.

Technical Profile & Waste Characterization

Before handling waste, you must define the material's state. This compound is structurally related to vanillin derivatives.[1]

ParameterData / CharacteristicOperational Implication
Chemical Name 4-Methoxy-3-propoxybenzaldehydeUse this exact name on waste tags.
CAS Number 5922-56-5 Primary identifier for EHS/Waste contractors.
Physical State Solid or Viscous Liquid (Purity dependent)Determines waste stream (Solid vs. Liquid).[1]
Flash Point >93°C (Estimated based on homologs)Likely Class IIIB Combustible , not Flammable.
Reactivity Aldehyde Functionality Susceptible to autoxidation to carboxylic acid. Incompatible with strong oxidizers.[1][2]
RCRA Status Non-Listed (Not P or U listed)Regulated as Ignitable (D001) only if in flammable solvent.[1]

Scientist's Note: Do not rely on the pleasant, sweet odor (vanilla-like) of this compound.[1] Olfactory fatigue occurs rapidly. Always manipulate waste in a fume hood.

Pre-Disposal Assessment: The Decision Logic

Waste streams must be segregated at the source.[1] Mixing this aldehyde with incompatible streams is the most common cause of laboratory waste accidents.[1]

The "Cradle-to-Grave" Decision Logic

WasteLogic Figure 1: Waste Stream Segregation Logic for Benzaldehyde Derivatives Start Start: Waste Identification StateCheck Is the material Pure or in Solution? Start->StateCheck Pure Pure Substance (Solid/Oil) StateCheck->Pure Pure Solution Dissolved in Solvent StateCheck->Solution Mixture SolidWaste Solid Chemical Waste (Bin/Jar) Pure->SolidWaste Pack in Glass/HDPE SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck HaloWaste Halogenated Waste Stream (Segregated) SolventCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste (Acetone, MeOH, Etc.) SolventCheck->NonHaloWaste No

Detailed Disposal Protocol

Phase 1: Segregation (The Critical Step)

Why? Aldehydes are reducing agents.[1] If mixed with strong oxidizers (Nitric Acid, Peroxides, Permanganates), they undergo rapid, exothermic oxidation.

  • NEVER pour this aldehyde into a "General Acid" waste container.[1]

  • NEVER mix with oxidizing cleaning agents (e.g., Chromerge, Aqua Regia).

Phase 2: Packaging & Containerization

The material is chemically stable enough for standard containers, but "leaching" is a concern if the wrong plastic is used for long-term storage.[1]

  • Select Container:

    • Preferred: Amber Glass (protects from light-induced autoxidation).[1]

    • Acceptable: High-Density Polyethylene (HDPE).[1]

    • Avoid: Low-Density Polyethylene (LDPE) or Polystyrene, which can soften if the aldehyde is in a concentrated organic solution.[1]

  • Headspace Management: Leave at least 10% headspace.[1] While this aldehyde is not a rapid pressure-generator, thermal expansion during transport requires space.

  • Rinsing (Glassware):

    • Do not wash contaminated glassware directly in the sink.[1] The aldehyde is likely insoluble in water and will coat plumbing.[1]

    • Protocol: Rinse glassware with a small volume of Acetone.[1][3] Collect this rinse and dispose of it in the Non-Halogenated Organic Waste stream. Then, wash glassware normally.

Phase 3: Labeling (GHS Compliance)

Your waste tag must be explicit to protect the EHS personnel who pick it up.[1]

  • Chemical Name: 4-Methoxy-3-propoxybenzaldehyde (Write out fully; no abbreviations).

  • Hazard Checkboxes:

  • Constituents: If in solution, list the solvent % (e.g., "95% Acetone, 5% Aldehyde").

Spill Contingency Plan

If a spill occurs, the primary risks are slip hazards (oily nature) and respiratory irritation .

Step-by-Step Response:

  • Isolate: Evacuate the immediate 10-foot radius.[1]

  • PPE: Don Nitrile gloves (double gloving recommended) and safety goggles.[1] If heating was involved, a respirator may be required due to increased vapor pressure.

  • Containment:

    • Do not use paper towels immediately (they increase surface area for evaporation).[1]

    • Cover the spill with an inert absorbent: Vermiculite or Sand .[1]

  • Cleanup:

    • Sweep the absorbent into a heavy-duty plastic bag or wide-mouth jar.[1]

    • Wipe the surface with a detergent solution (soap and water) to emulsify the remaining oily residue.

    • Dispose of all cleanup materials as Solid Hazardous Waste .[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 592109, 4-Methoxy-3-propoxybenzaldehyde.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] Retrieved from [Link][1][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Methoxy-3-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Methoxy-3-propoxybenzaldehyde (CAS: 5922-56-5) is a structural analog of vanillin, functioning as a key intermediate in the synthesis of pharmaceutical compounds and fine fragrances.[1][2] While often categorized alongside general irritants, this compound presents specific handling challenges due to its amphiphilic nature .[1][2]

As a Senior Application Scientist, I must emphasize that the addition of the propoxy group at the 3-position significantly increases the molecule's lipophilicity compared to its parent compounds (e.g., Vanillin).[1][2] This structural modification enhances its ability to penetrate the stratum corneum (outer skin layer), turning a standard "skin irritant" into a compound with higher dermal absorption potential.[1][2]

This guide moves beyond generic safety data sheets (SDS) to provide a self-validating, logistical framework for researchers handling this aldehyde.

Risk Profile & Hazard Identification

Effective safety relies on understanding the mechanism of harm.[1][2] Aldehydes are electrophilic; they react with nucleophilic groups on proteins (Schiff base formation), leading to sensitization and irritation.[1][2]

GHS Classification Summary:

Hazard CategoryH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]Strict hygiene; no food/drink in 5m radius.[1][2]
Acute Toxicity (Dermal) H312 Harmful in contact with skin.[1][2][3]Critical: Lipophilic tail aids penetration.[1][2]
Skin Irritation H315 Causes skin irritation.[1][2]Barrier protection (Gloves/Lab Coat) mandatory.[1][2]
Eye Irritation H319 Causes serious eye irritation.[1][2][4]Aldehyde vapors/dust are lachrymators.[1][2]
STOT - SE H335 May cause respiratory irritation.[1][2][4][5]Zero-tolerance for open-bench handling.

Analytic Insight: The combination of H312 and H315 is deceptive. While "Irritation" suggests surface damage, "Harmful in contact" confirms systemic uptake.[1][2] Your PPE strategy must focus on permeation resistance , not just splash protection.[1][2]

Personal Protective Equipment (PPE) Matrix

Hand Protection: The "Lipophilic Barrier" Rule

Standard latex gloves are insufficient due to the organic solubility of the propoxy chain.[1][2]

  • Primary Barrier: Nitrile Rubber (NBR).[1][2]

  • Minimum Thickness: 0.11 mm (Standard Lab Grade) for incidental splash.[1][2]

  • Enhanced Protocol (Synthesis/Scale-up): Double-gloving is required.[1][2]

    • Inner Layer: 0.11 mm Nitrile (Dexterity).[1][2]

    • Outer Layer: 0.15 mm+ Nitrile or Neoprene (Chemical Resistance).[1][2]

  • Change Schedule: Immediately upon splash or every 60 minutes. Aldehydes can slowly permeate nitrile without visible degradation.[1][2]

Ocular & Face Protection[1][5][6][7][8]
  • Standard Operation: Chemical Splash Goggles (Indirect Vent). Safety glasses with side shields are inadequate because aldehyde vapors and fine dusts can bypass side gaps, irritating the mucous membranes of the eye (H319).[2]

  • High-Risk (Heating/Distillation): Face shield over goggles.[1][2]

Respiratory Protection[1][2][6]
  • Engineering Control (Primary): All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

  • PPE (Secondary - if hood unavailable or for spill cleanup):

    • Solid State:[2][6][7] N95 or P100 Particulate Respirator.[1][2]

    • Liquid/Solution State: Half-face respirator with Organic Vapor (OV) cartridges.[1][2]

Operational Protocol: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and safety barriers during the lifecycle of the chemical in your laboratory.

SafeHandlingLifecycle cluster_ppe PPE Requirement Check Start Start: Material Receipt Inspect 1. Inspection & Storage (Check for oxidation/crystals) Start->Inspect Verify CAS: 5922-56-5 Weighing 2. Weighing/Transfer (Static Hazard Control) Inspect->Weighing In Fume Hood Synthesis 3. Reaction/Processing (Closed System) Weighing->Synthesis Dissolve immediately Quench 4. Quench & Isolation (Aldehyde Neutralization) Synthesis->Quench Bisulfite wash if req. Waste 5. Disposal (Segregated Stream) Quench->Waste Non-Halogenated

Figure 1: Operational workflow emphasizing containment during the highest risk phase (Weighing/Transfer).

Step-by-Step Methodology
Phase 1: Preparation & Weighing[1][2]
  • Static Control: As a substituted benzaldehyde, the solid form may carry static charge, causing "fly-away" powder.[1][2] Use an anti-static gun or ionizer bar if available.[1][2]

  • Containment: Place the balance inside the fume hood. If vibration affects accuracy, use a "powder safety enclosure" or create a temporary draft shield.[1][2]

  • Transfer: Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination of aldehyde residues.[1][2]

Phase 2: Reaction & Processing[2]
  • Inert Atmosphere: Aldehydes oxidize to carboxylic acids (benzoic acid derivatives) upon exposure to air.[1][2] Blanket reaction vessels with Nitrogen or Argon.[1][2]

  • Temperature Control: Ensure reflux condensers are active before heating. Aldehyde vapors are potent respiratory irritants (H335).[1][2][3]

Phase 3: Decontamination & Cleanup[1][2]
  • Surface Decon: Wipe surfaces with a 10% aqueous sodium bisulfite solution.[1][2]

    • Mechanism:[2][5][8] Bisulfite forms a water-soluble adduct with the aldehyde, neutralizing its volatility and reactivity.[1][2]

  • Final Wash: Follow with water and soap.[1][2][4][5][9]

Emergency Response Logic

In the event of exposure, immediate action mitigates systemic harm.[1][2][9]

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact (Lipophilic Absorption Risk) Type->Skin Eye Eye Contact (Severe Irritation) Type->Eye Inhale Inhalation (Respiratory Distress) Type->Inhale ActionSkin 1. Drench 15 mins 2. Soap (emulsify oils) 3. Discard leather/clothing Skin->ActionSkin ActionEye 1. Eyewash 15 mins 2. Hold eyelids open 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Medical Eval Inhale->ActionInhale

Figure 2: Decision tree for immediate emergency response.

Waste Disposal & Environmental Stewardship

Directive: Do not dispose of via sink drains. This compound is harmful to aquatic life (H402/H412 implications common for ethers).[1][2]

  • Segregation: Collect in Non-Halogenated Organic Waste containers.

  • Compatibility: Do not mix with strong oxidizers (e.g., Nitric acid, Peroxides) in the waste stream, as aldehydes can react exothermically.[1][2]

  • Labeling: Clearly mark waste tag with "Aldehyde Content - Potential Sensitizer."[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592109, 4-Methoxy-3-propoxybenzaldehyde. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzaldehyde derivatives and sensitization risks. Retrieved from [Link][1][2][10]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Sources

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